2,6-Difluoro-4-nitrocinnamic acid
Description
Properties
CAS No. |
1807439-72-0 |
|---|---|
Molecular Formula |
C9H5F2NO4 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-7-3-5(12(15)16)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14) |
InChI Key |
LQBGSJUGFJNVMY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)C=CC(=O)O)F)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=CC(=O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of 2,6-Difluoro-4-nitrocinnamic acid from 2,6-difluoro-4-nitrobenzaldehyde"
An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-4-nitrocinnamic Acid
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis commences from the precursor 2,6-difluoro-4-nitrobenzaldehyde. This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of synthetic strategies, mechanistic underpinnings, a field-tested experimental protocol, and critical safety considerations. Emphasis is placed on the Knoevenagel-Doebner condensation as the most efficacious synthetic route, elucidating the rationale behind procedural choices to ensure both high yield and purity. The guide integrates practical, experience-driven insights with authoritative scientific principles to deliver a robust and reproducible methodology.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acids and their derivatives are a class of organic compounds that serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The target molecule, this compound, combines the structural features of a cinnamic acid with the unique electronic properties imparted by two ortho-fluorine atoms and a para-nitro group on the aromatic ring. These electron-withdrawing groups make the molecule a versatile scaffold for the development of novel bioactive compounds.[2]
This guide focuses on the conversion of 2,6-difluoro-4-nitrobenzaldehyde to the corresponding cinnamic acid, a transformation that presents specific challenges and requires a carefully selected synthetic approach to achieve optimal results.
Synthetic Strategies: A Comparative Analysis
The synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes can be approached through several classic name reactions. The selection of the optimal pathway is dictated by the substrate's electronic nature, desired reaction conditions, and potential for side-product formation.
The Knoevenagel-Doebner Condensation (Recommended Route)
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a base.[3][4] The Doebner modification specifically employs pyridine as the solvent and catalyst, which facilitates the crucial decarboxylation of the intermediate product when malonic acid is used as the active methylene source.[5]
Causality for Selection:
-
Substrate Suitability: The starting material, 2,6-difluoro-4-nitrobenzaldehyde, possesses a highly electron-deficient carbonyl carbon due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. This enhances its reactivity towards nucleophilic attack, making it an ideal candidate for the Knoevenagel condensation.
-
Mild Conditions: Compared to alternatives like the Perkin reaction, the Knoevenagel-Doebner condensation typically proceeds under milder conditions (reflux in pyridine), minimizing the risk of thermal degradation or unwanted side reactions.
-
High Yields: For aldehydes bearing electron-withdrawing groups, this method is known to produce good to excellent yields of the final product.[6]
The reaction is often catalyzed by a small amount of a stronger base, such as piperidine, to accelerate the initial deprotonation of malonic acid.[1][7]
The Perkin Reaction (Alternative Route)
The Perkin reaction is another established method for synthesizing cinnamic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid.[8][9]
Analysis of Drawbacks:
-
Harsh Conditions: The Perkin reaction typically requires high temperatures (often around 180°C) and prolonged reaction times, which can be detrimental to sensitive substrates.[5]
-
Byproduct Formation: The use of an acid anhydride in the presence of a base can lead to the formation of undesired side products, complicating purification.[6]
-
Substrate Limitation: While effective for simple benzaldehyde, its efficiency can decrease for aldehydes with strong electron-withdrawing groups.
Given these factors, the Knoevenagel-Doebner condensation stands out as the superior, more controlled, and efficient method for the target transformation.
Mechanistic Insights: The Knoevenagel-Doebner Pathway
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Knoevenagel-Doebner reaction proceeds through a well-defined sequence of base-catalyzed steps.
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, which is acidic due to the presence of two adjacent carbonyl groups. This forms a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 2,6-difluoro-4-nitrobenzaldehyde, forming a tetrahedral intermediate.
-
Protonation & Dehydration: The intermediate is protonated, and subsequent elimination of a water molecule (dehydration) yields an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Under the thermal conditions of the reaction, and facilitated by the pyridine solvent, the dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final, stable this compound product.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions and stoichiometry is crucial for success.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 2,6-Difluoro-4-nitrobenzaldehyde | 187.10 | 5.00 g | 26.72 | ≥98% | e.g., Sigma-Aldrich |
| Malonic Acid | 104.06 | 3.34 g | 32.07 | ≥99% | e.g., Sigma-Aldrich |
| Pyridine | 79.10 | 25 mL | - | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Piperidine | 85.15 | 0.5 mL | - | ≥99% | e.g., Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 36.46 | ~15 mL | - | Concentrated (37%) | e.g., Fisher Scientific |
| Deionized Water | 18.02 | As needed | - | - | Laboratory Supply |
| Ethanol | 46.07 | As needed | - | Reagent Grade | Laboratory Supply |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-difluoro-4-nitrobenzaldehyde (5.00 g, 26.72 mmol) and malonic acid (3.34 g, 32.07 mmol).
-
Solvent and Catalyst Addition: Add 25 mL of anhydrous pyridine to the flask, followed by the dropwise addition of piperidine (0.5 mL) while stirring.
-
Heating: Fit the flask with a reflux condenser and heat the mixture in a heating mantle to a gentle reflux (internal temperature of approximately 100-110°C).
-
Reaction Monitoring: Maintain the reflux with continuous stirring for 3-4 hours. The reaction progress can be monitored by the evolution of carbon dioxide gas, which should be vented through the top of the condenser to a fume hood.
-
Cooling and Quenching: After the reaction period, turn off the heat and allow the dark-colored mixture to cool to room temperature.
-
Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of a chilled 10% aqueous hydrochloric acid solution over an ice bath. This step neutralizes the pyridine and protonates the carboxylate product, causing it to precipitate.
-
Isolation: Stir the acidic mixture for 15-20 minutes to ensure complete precipitation. Collect the resulting solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.
Purification and Characterization
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system for cinnamic acids is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=O, C=C, NO₂).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Safety & Hazard Management
The execution of this synthesis requires strict adherence to safety protocols. All operations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | GHS Pictograms | Handling Precautions |
| 2,6-Difluoro-4-nitrobenzaldehyde | Irritant. Potential sensitizer.[10][11] | 위험, 경고 | Avoid inhalation of dust and contact with skin and eyes. |
| Malonic Acid | Harmful if swallowed. Causes serious eye damage.[12][13][14] | 부식, 위험 | Wear eye protection. Do not ingest. Avoid creating dust. |
| Pyridine | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[15][16][17] | 인화성, 유해·자극성, 위험 | Use in a fume hood away from ignition sources. Ensure adequate ventilation. |
| Piperidine | Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage.[18][19][20] | 인화성, 부식, 급성 독성, 위험 | Handle with extreme care using appropriate gloves and eye/face protection. Avoid all contact. |
| Conc. Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | 부식, 유해·자극성 | Use in a fume hood with acid-resistant gloves and face shield. |
Waste Disposal: All organic waste, including the filtrate from the reaction workup, should be collected in a designated halogenated organic waste container. Aqueous acidic waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or wet reagents/solvents. 2. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled anhydrous pyridine and piperidine. Ensure malonic acid is dry. 2. Ensure a gentle reflux is maintained and extend the reaction time to 5-6 hours if necessary. |
| Incomplete Reaction | Inadequate heating or insufficient catalyst. | Increase the heating mantle temperature slightly to ensure a steady reflux. A small additional amount of piperidine can be added, but excess should be avoided. |
| Product Fails to Precipitate | Insufficient acidification or product is too soluble in the workup mixture. | Add more concentrated HCl to ensure the pH is strongly acidic (pH 1-2). Ensure the solution is thoroughly chilled in an ice bath. |
| Oily Product Forms | Impurities present in the crude product. | Wash the crude solid thoroughly with cold water. If it remains oily, attempt to triturate with a small amount of a non-polar solvent like hexanes before recrystallization. |
Conclusion
The synthesis of this compound from 2,6-difluoro-4-nitrobenzaldehyde is most effectively achieved via the Knoevenagel-Doebner condensation. This method leverages the enhanced electrophilicity of the aldehyde and utilizes a robust catalytic system to drive the reaction to completion under relatively mild conditions. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can reliably produce this valuable chemical intermediate with high purity and in good yield. The mechanistic understanding and troubleshooting advice provided herein serve as a practical resource for navigating the synthesis with confidence and success.
References
- BenchChem. (2025). Side reactions and byproduct formation in cinnamic acid synthesis. BenchChem.
- Flinn Scientific. (n.d.).
- SATHEE. (n.d.). Perkin Reaction Mechanism.
- Penta. (2024, May 7).
- Alfa Aesar. (2023, March 16).
- BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S.
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- Wikipedia. (n.d.). Perkin reaction. Wikipedia.
- Carl ROTH. (n.d.).
- Alfa Chemistry. (n.d.).
- Penta. (2024, November 26).
- CDH Fine Chemical. (n.d.).
- Carl ROTH. (n.d.).
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.
- Carl ROTH. (2025, March 31).
- Jubilant Ingrevia Limited. (2024, January 25).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2025, September 23).
- Fisher Scientific. (2015, June 17). Safety Data Sheet - Malonic Acid. Fisher Scientific.
- Spectrum. (2003, January 20).
- Avantor. (2011, August 29).
- YIC. (n.d.).
- Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Royal Society of Chemistry.
- Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
- ResearchGate. (2019, April 29). Cinnamic acid derivatives: An ERA.
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 2,6-Difluoro-4-nitrophenol.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-nitrobenzaldehyde. Sigma-Aldrich.
- CDH Fine Chemical. (n.d.).
- BenchChem. (n.d.). 2,6-Difluoro-4-methylcinnamic Acid. BenchChem.
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"2,6-Difluoro-4-nitrocinnamic acid CAS number and molecular weight"
An In-Depth Technical Guide to 2,6-Difluoro-4-nitrocinnamic Acid: Synthesis, Characterization, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functional groups into organic scaffolds is a proven strategy for modulating physicochemical and biological properties. This guide introduces this compound, a compound of significant interest for researchers, scientists, and drug development professionals. While this molecule is not extensively documented in current chemical literature, its unique combination of a cinnamic acid backbone, ortho-difluoro substitution, and a para-nitro group suggests a rich potential for novel applications.
This document serves as a forward-looking technical guide, presenting a proposed synthetic pathway, a robust protocol for its characterization, and an expert analysis of its potential applications. By providing a theoretical yet grounded framework, we aim to empower researchers to synthesize and explore the utility of this promising, yet underexplored, chemical entity.
Physicochemical Properties and Identifiers
As a novel compound, a confirmed CAS number has not been assigned. The following properties are calculated or inferred based on its structure and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | (E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid | --- |
| CAS Number | Not yet assigned | --- |
| Molecular Formula | C₉H₅F₂NO₄ | Calculated |
| Molecular Weight | 229.14 g/mol | Calculated |
| Physical State | Expected to be a yellow to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and sparingly soluble in water. | Inferred |
| pKa (acidic) | Estimated ~3.5 - 4.0 | Inferred from fluorinated cinnamic and benzoic acids[1] |
Proposed Synthesis: A Green Chemistry Approach via Knoevenagel Condensation
The most direct and efficient route to synthesize this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid.
The required starting material, 2,6-difluoro-4-nitrobenzaldehyde, is commercially available, making this a feasible synthetic strategy. To align with modern principles of green chemistry, we propose a solvent-free method that utilizes an environmentally benign catalyst, ammonium bicarbonate, in place of the more hazardous pyridine and piperidine often used in traditional Knoevenagel reactions.[2][3]
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Solvent-Free Knoevenagel Condensation
Materials:
-
2,6-Difluoro-4-nitrobenzaldehyde (1.0 eq.)
-
Malonic acid (2.0 eq.)[4]
-
Ammonium bicarbonate (0.2 eq.)
-
Hydrochloric acid (1M solution)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix 2,6-difluoro-4-nitrobenzaldehyde and malonic acid.
-
Add a catalytic amount of ammonium bicarbonate to the solid mixture.
-
Heat the reaction mixture to 90-100°C with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the flask and acidify the mixture with 1M HCl until a precipitate forms and the pH is ~2.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
This self-validating protocol ensures that the reaction proceeds to completion, and the purification steps are designed to isolate a high-purity final product, which can be confirmed by the characterization methods outlined below.
Proposed Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the newly synthesized compound. A multi-technique approach ensures the structural integrity of the final product.
Caption: Quality control workflow for validating this compound.
| Technique | Expected Results |
| ¹H NMR | - Doublet for the vinylic proton closer to the ring (~6.5-7.0 ppm).- Doublet for the vinylic proton adjacent to the carboxyl group (~7.6-8.0 ppm).- Aromatic protons appearing as a multiplet or doublet of doublets in the downfield region (~8.0-8.5 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | - Signals for 9 distinct carbons.- Carbonyl carbon (~165-170 ppm).- Vinylic carbons (~120-145 ppm).- Aromatic carbons showing C-F coupling. |
| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms. |
| FT-IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch (~1680-1710 cm⁻¹).- C=C stretch (alkene and aromatic) (~1620-1640 cm⁻¹ and ~1400-1600 cm⁻¹).- Asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹).- C-F stretch (~1100-1300 cm⁻¹). |
| HRMS (ESI-) | Expected [M-H]⁻ ion at m/z 228.0114. |
Potential Applications in Research and Drug Development
The unique combination of functional groups in this compound makes it a highly attractive scaffold for drug discovery and development.
Sources
Technical Guide: UV-Vis Absorption Spectrum of 2,6-Difluoro-4-nitrocinnamic Acid
[1][2]
Executive Summary
This compound (DFNCA) represents a distinct class of phenylpropanoids where the electronic conjugation is modulated by competing structural forces.[1][2] Unlike typical cinnamic acid derivatives that exhibit strong bathochromic (red) shifts upon nitro-substitution, DFNCA displays a complex spectral signature defined by steric inhibition of resonance .[1][2]
This guide provides researchers with the theoretical framework, experimental protocols, and spectral analysis required to characterize DFNCA.[1][3] It is designed for applications in pharmaceutical quality control , photolithography , and kinetic studies of isomerization.[1][3]
Molecular Architecture & Chromophore Theory[1][2]
To interpret the UV-Vis spectrum of DFNCA, one must understand the conflict between its electronic substituents and its geometric constraints.[1][2]
The "Push-Pull" vs. Steric Twist
Standard 4-nitrocinnamic acid possesses a strong "push-pull" system:
-
Acceptor: The Nitro (
) group at the para position and the Carboxylic Acid ( ) at the terminus.[1][2] -
Result: Extended
-conjugation leading to a low-energy transition ( nm).[1][2]
In DFNCA , the introduction of Fluorine atoms at the 2 and 6 positions (ortho to the alkene) creates significant steric hindrance with the vinyl protons.
-
Steric Effect: The phenyl ring is forced to rotate out of planarity with the alkene double bond to relieve strain.[1][2][3]
-
Electronic Consequence: This twisting "breaks" the full conjugation across the molecule.[1][2][3] The chromophore effectively decouples into a substituted nitrobenzene moiety and an acrylic acid moiety.[1][2][3]
Visualization of Electronic Effects
The following diagram illustrates the competing forces defining the DFNCA chromophore.
Figure 1: Mechanistic pathway showing how 2,6-difluoro substitution disrupts conjugation, leading to a blue-shifted absorption maximum.[1]
Experimental Protocol
Accurate spectral data requires strict control over solvent polarity and pH, as cinnamic acids are solvatochromic and pH-sensitive.[1][2][3]
Materials & Reagents[2][3][4][6]
-
Analyte: this compound (>98% purity).
-
Solvent A (Stock): Dimethyl Sulfoxide (DMSO) – Required for initial solubility.[1][2]
-
Solvent B (Working): Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4).[1][2]
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Methodology
-
Stock Preparation (1 mM):
-
Working Solution (
): -
Baseline Correction:
-
Measurement:
Spectral Analysis & Interpretation
Predicted Spectral Data
Based on structure-activity relationships (SAR) with 4-nitrocinnamic acid and 2,6-difluorocinnamic acid, the expected spectral features are summarized below.
| Parameter | Value (Approx.) | Mechanistic Explanation |
| 275 – 285 nm | Blue-shifted from 4-nitrocinnamic acid (310 nm) due to steric loss of planarity.[1][2] | |
| 220 – 230 nm | Local excitation of the fluorinated benzene ring.[1][2] | |
| Molar Absorptivity ( | 12,000 - 15,000 | Lower intensity (hypochromic) than planar analogues due to reduced orbital overlap.[1][2] |
| Solvent Effect | Positive Solvatochromism | Polar solvents (DMSO) may slightly red-shift the peak compared to non-polar solvents.[1][2][3] |
Comparative Analysis
The table below highlights the "Steric Shift" effect.[1][2][3]
| Compound | Substituents | Electronic State | |
| Cinnamic Acid | None | 273 nm | Planar, conjugated. |
| 4-Nitrocinnamic Acid | 4-NO2 | 310 nm | Planar, strong Charge Transfer (Red Shift).[1][2] |
| This compound | 4-NO2, 2,6-F | ~280 nm | Twisted , interrupted Charge Transfer (Blue Shift).[1][2] |
Identification of Artifacts
-
Shoulder at 310 nm: If a distinct shoulder appears at the red edge, it indicates partial planarity or the presence of the Z-isomer (cis), which may have different steric constraints.[1]
-
Isosbestic Points: Upon UV irradiation, the spectrum will change as the E (trans) isomer converts to the Z (cis) isomer.[1][2] The presence of sharp isosbestic points confirms a clean two-component transformation.[1][2][3]
Applications & Workflow
This spectral data is critical for validating the synthesis of DFNCA intermediates and monitoring their stability.[1][2][3]
Figure 2: Quality Control decision tree based on UV-Vis spectral shifts.
References
-
Taniguchi, M., et al. (2014).[1][3] "Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions." Photochemical & Photobiological Sciences.
-
NIST Chemistry WebBook. "4-Nitrocinnamic acid UV-Vis Spectrum." National Institute of Standards and Technology.[1][2][3]
-
Lopes, S., et al. (2020).[1][3][5] "Corroles and hexaphyrins: synthesis and application in cancer photodynamic therapy." Molecules. (Discusses 2,6-difluorocinnamic aldehyde derivatives).
-
Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."[1][2][3] Shimadzu Application News.
-
BenchChem. "Synthesis and Properties of 2,6-Difluoro-4-methylcinnamic Acid."[1][2][3] (Structural analogue data). [1][2]
"fluorescence properties of 2,6-Difluoro-4-nitrocinnamic acid"
Fluorescence Properties of 2,6-Difluoro-4-nitrocinnamic Acid: A Technical Guide
Executive Summary
This compound is a specialized fluorogenic building block primarily utilized in the design of "turn-on" fluorescence probes and bio-imaging agents. In its native state, the compound is effectively non-fluorescent (or "dark") due to the strong quenching effects of the nitro group. Its value in drug development and chemical biology lies in its role as a pro-fluorophore : upon specific chemical or enzymatic reduction (e.g., by nitroreductase in hypoxic tumor environments), it converts to a highly fluorescent amino-cinnamic acid derivative.
This guide details the photophysical mechanisms governing its quiescent state, the activation pathways that restore fluorescence, and the experimental protocols for its characterization and utilization.
Photophysical Profile: The "Dark" State
To understand the utility of this compound, one must first characterize its baseline properties. The molecule exhibits a classic "push-pull" architecture disrupted by the nitro group's electronic behavior.
Spectral Characteristics
| Property | Value / Description | Mechanistic Insight |
| Absorption | ~280–320 nm (Solvent dependent) | |
| Emission | Negligible / Quenched | Quantum yield ( |
| Molar Extinction ( | ~15,000 – 20,000 M⁻¹cm⁻¹ | High absorptivity due to the conjugated |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water; requires organic co-solvent. |
The Quenching Mechanism
The lack of fluorescence is not accidental but a result of the Nitro Effect . The nitro group (-NO
-
Intersystem Crossing (ISC): The heavy oxygen atoms and the specific electronic configuration of the nitro group facilitate rapid spin-orbit coupling. This promotes the excited singlet state (
) to cross over to a non-radiative triplet state ( ) rather than relaxing via fluorescence. -
Photoinduced Electron Transfer (PET): The electron-deficient nitro group can accept an electron from the excited fluorophore core, dissipating the excitation energy non-radiatively.
Figure 1: Jablonski diagram illustrating the quenching pathway dominated by Intersystem Crossing (ISC) induced by the nitro group.
Activation: The "Turn-On" Mechanism
The primary application of this compound is as a substrate for Nitroreductase (NTR) enzymes or chemical reduction. This process converts the electron-withdrawing nitro group into an electron-donating amino group (-NH
Chemical Transformation
-
Reaction: Reduction of -NO
-NH . -
Structural Change: The molecule transforms from This compound to 2,6-difluoro-4-aminocinnamic acid .
-
Electronic Consequence: This restores the Internal Charge Transfer (ICT) process. The amine acts as a strong donor (
), and the acrylic acid acts as an acceptor ( ). The resulting system is highly fluorescent.
Predicted "Bright" State Properties
Upon reduction, the photophysical properties shift dramatically:
-
Fluorescence: Strong emission in the Blue/Cyan region (~450–500 nm).
-
Stokes Shift: Large Stokes shift typical of ICT states, reducing self-quenching.
-
Quantum Yield: Increases significantly (
in polar aprotic solvents).
Figure 2: Activation pathway showing the enzymatic reduction of the nitro group to an amine, restoring fluorescence.
Experimental Protocols
Solubility & Stock Preparation
Due to the hydrophobic fluorinated ring, aqueous solubility is limited.
-
Stock Solution: Dissolve 10 mg of this compound in 1 mL of DMSO (dimethyl sulfoxide). This yields a ~43 mM stock.
-
Working Solution: Dilute the stock into PBS (pH 7.4) or Tris buffer. Ensure the final DMSO concentration is < 1% to avoid solvent effects on enzymes.
Fluorescence "Turn-On" Assay (Nitroreductase Detection)
This protocol validates the compound's utility as a probe.[1][2][3]
Materials:
-
Probe: 10
M this compound (in PBS). -
Enzyme: E. coli Nitroreductase (NTR) (1
g/mL). -
Cofactor: NADH (500
M).
Step-by-Step:
-
Baseline Scan: Measure fluorescence of the Probe alone (
nm, Scan nm). Expect near-zero signal. -
Reaction Initiation: Add NADH and NTR to the cuvette.
-
Kinetic Monitoring: Monitor emission at 480 nm over 30 minutes at 37°C.
-
Data Analysis: Plot Intensity vs. Time. A sigmoidal increase indicates successful reduction and fluorescence recovery.
Synthesis Validation (TLC)
To verify purity or reaction progress:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane : Methanol (9:1) + 1% Acetic Acid.
-
Visualization:
-
UV (254 nm): Dark spot (Quenching).
-
UV (365 nm): Non-fluorescent.
-
Stain: Ninhydrin (negative for nitro, positive/red after reduction).
-
Structural Considerations & Reactivity
The "2,6-difluoro" substitution pattern is not merely decorative; it serves two critical technical functions:
-
pKa Modulation: The fluorine atoms (electronegative) lower the pKa of the carboxylic acid and any generated phenols/anilines, ensuring the molecule remains in the desired ionic state at physiological pH.
-
Reactivity Tuning: While the 4-nitro group is the primary target for reduction, the 2,6-difluorines create an electron-deficient ring. In basic conditions or with strong nucleophiles (e.g., thiols like Glutathione), Nucleophilic Aromatic Substitution (SNAr) can occur, potentially displacing a fluorine.
-
Note: Researchers must control pH carefully. At pH > 8.5, thiol interference may generate side products.
-
References
-
Mechanisms of Nitro-Quenching
- Title: "Fluorescence Sensing Approach for High Specific Detection of 2,4,6-Trinitrophenol"
- Source: NIH / PMC
-
URL:[Link]
- Relevance: Details the quenching mechanism (PET/resonance energy transfer)
-
Nitroreductase Probes
- Title: "Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe"
- Source: NIH / PMC
-
URL:[Link]
- Relevance: Validates the strategy of using nitro-reduction to switch "on" fluorescence in biological systems.
-
Cinnamic Acid Photophysics
- Title: "Photophysical properties and photochemistry of substituted cinnam
- Source: RSC (Photochemical & Photobiological Sciences)
-
URL:[Link]
- Relevance: Provides baseline spectral data for substituted cinnamic acids, confirming the non-fluorescent nature of para-nitro deriv
Sources
- 1. A cyanine-derived “turn-on” fluorescent probe for imaging nitroreductase in hypoxic tumor cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Pharmacological Profiling of Substituted Nitrocinnamic Acid Derivatives
Executive Summary
This technical guide provides a comprehensive review of substituted nitrocinnamic acid derivatives, a class of "privileged structures" in medicinal chemistry. Characterized by the presence of a nitro group (
Structural Chemistry & Synthetic Pathways[1][2][3][4]
The synthesis of nitrocinnamic acid derivatives predominantly relies on the Knoevenagel condensation , a reaction between an active methylene compound (malonic acid) and a carbonyl group (nitrobenzaldehyde). While the Perkin reaction is a historical alternative, Knoevenagel is preferred for its milder conditions and higher stereoselectivity for the trans-isomer (
Mechanistic Insight (The "Why")
The electron-withdrawing nature of the nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate generated from malonic acid.
-
Catalyst Choice: Piperidine (secondary amine) forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the free aldehyde, accelerating the reaction.
-
Decarboxylation: The use of pyridine as a solvent acts as a base to drive the final decarboxylation step, releasing
and forming the -unsaturated acid.
Synthetic Workflow Visualization
The following diagram outlines the standard and green chemistry pathways for synthesis.
Figure 1: Comparative synthetic workflow showing the classical Knoevenagel route and the microwave-assisted green chemistry variation.
Pharmacological Profiles & SAR
The biological activity of nitrocinnamic acids is governed by the Michael acceptor moiety (the
Antimicrobial Activity
The nitro group significantly influences lipophilicity and electronic distribution.
-
Mechanism: Disruption of bacterial cell membranes and inhibition of ATPase activity.[1]
-
SAR Insight: Para-nitro substitution generally yields higher potency against Gram-negative bacteria (E. coli) compared to ortho-substitution due to reduced steric hindrance, allowing better binding to bacterial receptors.
Anticancer Potential
Nitrocinnamic acid derivatives act as histone deacetylase (HDAC) inhibitors. The carboxylic acid acts as a "cap" group (or zinc-binding group precursor), while the nitro-phenyl ring serves as the hydrophobic linker recognition domain.
-
Key Finding: Derivatives with electron-withdrawing groups (
, ) often show lower values against breast cancer lines (MDA-MB-231) compared to electron-donating analogs.
Data Summary: Comparative Bioactivity
Table 1: Representative inhibitory concentration (
| Derivative (R-Cinnamic Acid) | Target Organism/Cell Line | Activity Metric | Value (Approx) | Reference |
| 4-Nitrocinnamic acid | Mycobacterium tuberculosis | MIC | [1] | |
| 4-Nitrocinnamic acid | S. aureus | ZOI | 18 mm | [2] |
| 3-Nitrocinnamic acid | E. coli | ZOI | 14 mm | [2] |
| Unsubstituted Cinnamic Acid | S. aureus | ZOI | 12 mm | [2] |
| 4-Chlorocinnamic acid | MDA-MB-231 (Cancer) | [3] |
Detailed Experimental Protocols
Protocol A: Classical Knoevenagel Condensation (High Purity)
Use this protocol when high crystalline purity is required for analytical standards.
Reagents:
-
4-Nitrobenzaldehyde (
) -
Malonic acid (
) -
Pyridine (
, dried) -
Piperidine (
)
Workflow:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 4-nitrobenzaldehyde and malonic acid in pyridine.
-
Catalysis: Add piperidine dropwise. An exotherm may be observed.
-
Reflux: Heat the mixture on an oil bath at
for 2 hours. Evolution of bubbles indicates the decarboxylation phase. -
Quenching: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing
of ice-cold ( mixture of concentrated and water) with vigorous stirring. -
Precipitation: A pale yellow precipitate of 4-nitrocinnamic acid will form immediately.
-
Purification: Filter the solid, wash with cold water to remove pyridine salts, and recrystallize from ethanol.
Self-Validation Checkpoint:
-
TLC: Run on silica gel (Hexane:Ethyl Acetate 7:3). The product should show a lower
than the aldehyde starting material. -
Melting Point: Expected range
.
Protocol B: Green Synthesis (Microwave-Assisted)
Use this protocol for high-throughput screening or library generation.
Reagents:
-
3-Nitrobenzaldehyde (
) -
Malonic acid (
)[2] -
Ammonium acetate (
, acts as dual solvent/catalyst)
Workflow:
-
Mixing: Grind all reagents in a mortar to form a fine powder. Transfer to a borosilicate glass vial.
-
Irradiation: Place in a microwave reactor. Irradiate at
for 2–4 minutes. (Caution: Monitor pressure if using a sealed vessel). -
Workup: Add water to the solid residue.[3] Filter and wash with ethanol.
-
Yield: Typically >90% within minutes compared to hours in Protocol A.
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing these derivatives for drug development. The diagram below illustrates the logic flow for optimizing the nitrocinnamic scaffold.
Figure 2: Structure-Activity Relationship logic for nitrocinnamic acid derivatives, highlighting the impact of substitution patterns on biological efficacy.
References
-
Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. (2025). Retrieved from
-
Synthesis and biological evaluation of some substituted cinnamic acid derivatives. Rasheed et al. (2023).[4][5] Retrieved from
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. (2023). Retrieved from
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. (2007). Retrieved from
-
m-Nitrocinnamic Acid Synthesis Procedure. Organic Syntheses. (2014). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | MDPI [mdpi.com]
Methodological & Application
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2,6-Difluoro-4-nitrocinnamic acid
Abstract
This technical guide provides a detailed protocol for the definitive structural characterization of 2,6-Difluoro-4-nitrocinnamic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound featuring a complex substitution pattern on an aromatic ring coupled to an acrylic acid moiety, its unambiguous characterization is critical for quality control in drug discovery and materials science. This note details the rationale behind experimental setup, provides step-by-step protocols for data acquisition, and offers an in-depth guide to spectral interpretation, including the assignment of all proton (¹H) and carbon (¹³C) resonances and the analysis of complex C-F and H-F coupling constants.
Introduction
This compound is a specialized organic molecule whose utility in pharmaceutical and materials science applications is predicated on its precise chemical structure. The presence of two electron-withdrawing fluorine atoms ortho to the cinnamic acid substituent, combined with a strong electron-withdrawing nitro group para to it, creates a unique electronic environment that significantly influences its chemical reactivity and physical properties. Accurate and comprehensive characterization is therefore non-negotiable for its use as a building block in synthesis or as a final active compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution.[1][2] This guide establishes a robust NMR methodology for the complete assignment of ¹H and ¹³C spectra, addressing the complexities introduced by ¹⁹F spin-spin coupling, which often complicates spectral interpretation.[3][4]
Context: Synthesis via Knoevenagel-Doebner Condensation
To provide context for the material being analyzed, this compound can be synthesized via a Knoevenagel-Doebner condensation.[5][6] This reaction involves the condensation of 2,6-difluoro-4-nitrobenzaldehyde with malonic acid, typically in the presence of a basic catalyst like piperidine in a solvent such as pyridine or toluene.[6][7][8] The reaction proceeds through an α,β-unsaturated dicarbonyl intermediate, which then undergoes decarboxylation to yield the target cinnamic acid derivative.[7]
Experimental Protocols
Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.[9][10] The following protocol ensures a high-quality, homogeneous sample suitable for a suite of NMR experiments.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the acidic and polar analyte. A key advantage is that the acidic carboxylic proton (-COOH) is readily observable in DMSO-d₆, whereas it often undergoes rapid exchange and becomes broadened or invisible in other solvents like CDCl₃ or D₂O.[11]
Protocol:
-
Weigh approximately 15-20 mg of high-purity this compound. For ¹³C NMR, a higher concentration is beneficial for achieving a good signal-to-noise ratio in a reasonable time.[10][12]
-
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required to avoid poor magnetic field shimming and distorted peak shapes.[9]
-
Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the active detection volume of the NMR probe.[9][11]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[10]
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion. Standard pulse sequences are typically used for each experiment.[13]
Workflow Diagram: The following diagram outlines the logical flow of experiments for comprehensive structural elucidation.
Caption: NMR experimental workflow for structural elucidation.
1D ¹H NMR Protocol:
-
Pulse Program: zg30 (or equivalent standard 30° pulse)
-
Spectral Width (SW): 16 ppm (e.g., -2 to 14 ppm)
-
Number of Scans (NS): 16 (adjust for concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~3 seconds
1D ¹³C{¹H} NMR Protocol:
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 30° pulse)
-
Spectral Width (SW): 240 ppm (e.g., -10 to 230 ppm)
-
Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)
-
Relaxation Delay (D1): 2 seconds
2D Correlation Spectroscopy (COSY):
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[14]
-
Key Information: Establishes connectivity between the two vinylic protons (H-7 and H-8).
2D Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To identify which protons are directly attached to which carbons.[15]
-
Key Information: Correlates the signals of H-3/H-5, H-7, and H-8 to their respective carbon atoms (C-3/C-5, C-7, and C-8).
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[16]
-
Key Information: Crucial for assigning quaternary (non-protonated) carbons and confirming the overall carbon framework.
Spectral Analysis and Data Interpretation
Molecular Structure and Numbering
For clarity, the following IUPAC numbering scheme will be used for all spectral assignments.
Caption: Molecular structure and atom numbering scheme.
Predicted ¹H NMR Spectral Data
The proton spectrum is characterized by signals in the aromatic and vinylic regions. The electron-withdrawing nature of the nitro and fluoro groups shifts the aromatic protons significantly downfield.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5 | ~ 8.45 | Doublet of Triplets (dt) or Triplet (t) | ³JHF ≈ 9-11 Hz, ⁵JHH ≈ 1-2 Hz | 2H |
| H-8 | ~ 7.80 | Doublet (d) | ³JHH = 16.0 Hz | 1H |
| H-7 | ~ 6.80 | Doublet (d) | ³JHH = 16.0 Hz | 1H |
| -COOH | ~ 13.0 | Broad Singlet (br s) | - | 1H |
Interpretation Insights:
-
-COOH Proton: The signal around 13.0 ppm is characteristic of a carboxylic acid proton in DMSO-d₆ and appears as a broad singlet due to hydrogen bonding and chemical exchange.[17]
-
Vinylic Protons (H-7, H-8): The two doublets at ~7.80 and ~6.80 ppm are characteristic of the vinylic protons of the acrylic acid side chain.[13][17] The large coupling constant of ~16.0 Hz is definitive for a trans configuration across the double bond.[18] H-8 is further downfield due to its proximity to the deshielding carboxylic acid group.
-
Aromatic Protons (H-3, H-5): Due to the molecule's symmetry, H-3 and H-5 are chemically equivalent. They appear as a single signal around 8.45 ppm. This signal is split into a triplet by the two adjacent fluorine atoms (F-2 and F-6) with a typical three-bond H-F coupling constant (³JHF) of 9-11 Hz.[19] Depending on resolution, further small long-range coupling to the other aromatic proton might be observed.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is more complex due to C-F coupling, which splits the signals of carbons near fluorine atoms.[4][20] Standard proton-decoupled spectra will still show these C-F splittings.
| Assigned Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-9 (C=O) | ~ 166.0 | Singlet (s) | - |
| C-4 | ~ 149.0 | Triplet (t) | ³JCF ≈ 4-6 Hz |
| C-2, C-6 | ~ 158.0 | Doublet of Doublets (dd) | ¹JCF ≈ 260-270 Hz, ³JCF ≈ 10-15 Hz |
| C-8 | ~ 142.0 | Singlet (s) | - |
| C-1 | ~ 118.0 | Triplet (t) | ²JCF ≈ 25-30 Hz |
| C-7 | ~ 125.0 | Singlet (s) | - |
| C-3, C-5 | ~ 112.0 | Singlet (s) or small triplet | ⁴JCF ≈ 3-5 Hz |
Interpretation Insights:
-
Carbons Bonded to Fluorine (C-2, C-6): These carbons exhibit the largest coupling constant, a one-bond ¹JCF coupling of ~260-270 Hz, which splits the signal into a large doublet.[19][21] A smaller three-bond coupling to the other fluorine atom further splits each line into another doublet, resulting in a doublet of doublets. Their chemical shift is far downfield due to the direct attachment of the highly electronegative fluorine.
-
Ipso-Carbon (C-1): The carbon attached to the cinnamic side chain appears as a triplet due to two-bond coupling (²JCF) with both F-2 and F-6.
-
Nitro-Substituted Carbon (C-4): This carbon appears as a small triplet due to three-bond coupling (³JCF) with F-2 and F-6.
-
Protonated Aromatic Carbons (C-3, C-5): These carbons show a signal around 112.0 ppm. Any coupling to fluorine would be over four bonds (⁴JCF) and is often small or unresolved.[19]
-
Carboxyl Carbon (C-9): The carbonyl carbon appears as a sharp singlet around 166.0 ppm, as it is too far from the fluorine atoms to exhibit significant coupling.
2D NMR for Definitive Assignment
While 1D spectra provide the primary data, 2D NMR experiments are essential for unambiguous confirmation.[14][22]
Caption: Expected key HMBC correlations for structural confirmation.
-
HSQC: Will show direct, one-bond correlations: H-3/H-5 ↔ C-3/C-5; H-7 ↔ C-7; H-8 ↔ C-8. This definitively links the proton signals to their attached carbons.
-
HMBC: Provides the crucial long-range connectivity information.
-
The vinylic proton H-8 will show correlations to the carbonyl carbon C-9 and the ipso-aromatic carbon C-1 .
-
The vinylic proton H-7 will show correlations to C-1 , C-2 , C-6 , and C-9 .
-
The aromatic protons H-3/H-5 will show correlations to C-1 , C-2/C-6 , and C-4 , confirming the substitution pattern on the ring.
-
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a complete and unambiguous structural characterization of this compound. The protocols and interpretation guide presented here explain the causality behind experimental choices and provide a self-validating system for analysis. Careful attention to the characteristic chemical shifts and, most importantly, the H-F and C-F coupling constants allows for the confident assignment of every atom in the molecule, ensuring the compound's identity and purity for its intended applications.
References
-
ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available at: [Link]
-
Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at: [Link]
-
University of Illinois. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available at: [Link]
-
RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
ACS Publications. 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Available at: [Link]
-
University of Leicester. NMR Sample Preparation Guidelines. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Royal Society of Chemistry. A pyridine free greener approach for the synthesis of cinnamic acids via Knoevenagel condensation. Available at: [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]
-
Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]
-
Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available at: [Link]
-
University of Rochester. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
Rsc.org. New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Available at: [Link]
-
ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Available at: [Link]
-
Alwsci. How To Prepare And Run An NMR Sample. Available at: [Link]
-
Atlantis Press. Synthesis of Cinnamic Acid Derivatives. Available at: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
anuchefs. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]
-
News-Medical. 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Available at: [Link]
-
ChemInfoGraphic. 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available at: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
ACS Publications. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Available at: [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
-
SpringerLink. Spin±Spin Coupling Constants with HF and DFT Methods. Available at: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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- 22. youtube.com [youtube.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of 2,6-Difluoro-4-nitrocinnamic Acid
Abstract
This application note presents a robust and highly sensitive method for the analysis of 2,6-Difluoro-4-nitrocinnamic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a representative halogenated nitroaromatic compound, this molecule presents unique analytical challenges. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals requiring precise identification and quantification. We provide optimized parameters for chromatography, mass spectrometry, and a detailed fragmentation analysis to facilitate structural confirmation and the development of quantitative assays.
Introduction
This compound is a complex synthetic small molecule incorporating several key functional groups: a carboxylic acid, an alkene bridge, and a difluorinated nitroaromatic ring. Analogs of this structure, such as fluorinated cinnamic acid derivatives, are of significant interest in medicinal chemistry and drug discovery for their potential as bioactive scaffolds.[1] The strategic placement of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, while the nitro group acts as a strong electron-withdrawing group and a potential site for metabolic reduction.
Accurate and sensitive bioanalytical methods are paramount throughout the drug development pipeline, from early discovery to quality control and metabolic profiling.[2][3] Mass spectrometry, particularly LC-MS/MS, stands as the gold standard for this purpose due to its exceptional sensitivity, selectivity, and ability to provide structural information.[4] This guide provides a comprehensive protocol for the analysis of this compound, addressing ionization efficiency, chromatographic separation, and fragmentation pathways.
Analyte Physicochemical Properties & Mass Data
A foundational step in any MS method development is the precise calculation of the analyte's mass. This ensures correct instrument configuration for precursor ion selection.
| Property | Value |
| Chemical Formula | C₉H₅F₂NO₄ |
| Average Molecular Weight | 229.14 g/mol |
| Monoisotopic Exact Mass | 229.0187 Da |
| Predicted [M-H]⁻ (Negative Ion Mode) | 228.0114 m/z |
| Predicted [M+H]⁺ (Positive Ion Mode) | 230.0260 m/z |
Experimental Workflow: LC-MS/MS Protocol
The overall analytical process follows a logical sequence from sample preparation to data acquisition and analysis. The workflow is designed to ensure reproducibility and high data quality.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Sample & Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.
-
Working Solutions: Perform serial dilutions of the stock solution in a mixture of 50:50 (v/v) acetonitrile and deionized water to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Liquid Chromatography (LC) Parameters
A standard reverse-phase C18 column provides excellent retention and peak shape for this type of aromatic acid. The use of 0.1% formic acid in the mobile phases is a common practice to control pH and improve chromatographic performance.[5]
| Parameter | Recommended Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast, efficient separations. |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 chemistry offers robust retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; provides good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min | A standard screening gradient to ensure elution of the analyte.[5] |
Mass Spectrometry (MS) Parameters
Ionization Mode Rationale: Due to the presence of a readily ionizable carboxylic acid group, Electrospray Ionization (ESI) in negative mode is the preferred technique. This will generate a strong signal for the deprotonated molecule, [M-H]⁻. The electron-withdrawing nitro and fluoro groups further stabilize the negative charge, enhancing ionization efficiency and sensitivity in this mode.[6][7]
MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.
Optimized Ion Source & Compound Parameters (Negative ESI):
| Parameter | Optimized Value |
| IonSpray Voltage (IS) | -4500 V |
| Source Temperature (TEM) | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| Collision Gas (CAD) | Medium (e.g., 9 psi) |
| Declustering Potential (DP) | -80 V |
| Entrance Potential (EP) | -10 V |
| Collision Cell Exit Potential (CXP) | -15 V |
Results: Fragmentation Analysis and MRM Development
Full Scan and Precursor Ion Identification
In a full scan experiment (Q1 scan from m/z 100-300), the primary ion observed is the deprotonated molecule [M-H]⁻ at m/z 228.0 . This ion is selected as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.
Tandem MS (MS/MS) and Fragmentation Pathway
Product ion scanning of the m/z 228.0 precursor reveals a characteristic fragmentation pattern dominated by neutral losses typical for aromatic carboxylic acids and nitro compounds.[6][7][8] The primary fragmentation is the loss of carbon dioxide (CO₂), a hallmark of carboxylic acid fragmentation.[8]
Sources
- 1. 2,6-Difluoro-4-methylcinnamic Acid [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
"antimicrobial screening assays for 2,6-Difluoro-4-nitrocinnamic acid"
Introduction: The Pharmacophore Logic
2,6-Difluoro-4-nitrocinnamic acid represents a highly specialized scaffold in the development of antimicrobial agents.[1] Unlike simple cinnamic acid, which exhibits only mild bacteriostatic activity, this derivative incorporates specific structural modifications designed to overcome common resistance mechanisms.
To screen this compound effectively, one must understand its Structure-Activity Relationship (SAR):
-
The Michael Acceptor (
-unsaturated carbonyl): This is the "warhead." It can covalently bind to nucleophilic cysteine residues in essential bacterial enzymes (e.g., synthases or sortases) via Michael addition.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
4-Nitro Group (
): A strong electron-withdrawing group (EWG). It pulls electron density away from the alkene, significantly increasing the electrophilicity of thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -carbon, thereby enhancing its reactivity with bacterial targets. -
2,6-Difluoro Substitution: Fluorine atoms increase lipophilicity (
), facilitating passive diffusion across the bacterial cell envelope (especially the outer membrane of Gram-negatives). Furthermore, substitution at the 2,6-positions sterically protects the ring from rapid metabolic degradation.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Visualizing the SAR & Mechanism
The following diagram illustrates the mechanistic logic driving the screening protocols.
Figure 1: Structure-Activity Relationship (SAR) logic for this compound, highlighting the synergy between the nitro-activation and fluoro-penetration.[1]
Material Preparation & Solubility
Critical Challenge: Cinnamic acid derivatives are hydrophobic.[1] The 4-nitro group adds polarity, but the crystalline lattice is stable, often leading to precipitation in aqueous media (Mueller-Hinton Broth).
Protocol A: Stock Solution Preparation
-
Solvent: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.[1]
-
Concentration: Prepare a
master stock. This allows for a 1:100 dilution in media to achieve a high-test concentration of with only 1% DMSO (non-toxic to most bacteria). -
Dissolution: Vortex vigorously. If the solution is yellow/turbid, sonicate at
for 5 minutes. -
Sterilization: Do NOT filter sterilize using standard cellulose acetate filters (the compound may bind).[1] Use PTFE or Nylon syringe filters (
) if filtration is necessary, though DMSO stocks are generally self-sterilizing.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Primary Screening: Broth Microdilution (MIC)
Standard: CLSI M07 guidelines (Aerobes) [1].[1][2] Why this method? Agar diffusion is unreliable for this compound because its diffusion rate depends heavily on the agar's water content and the compound's hydrophobicity, leading to false negatives.
Protocol B: 96-Well Microdilution Setup
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
96-well plates (U-bottom or flat-bottom polystyrene).
-
Bacterial Inoculum:
(final).[3]
Step-by-Step Workflow:
-
Dispense Media: Add
of CAMHB to columns 2–12. Addngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> to column 1. -
Compound Addition: Add compound from stock to column 1 to reach
(or desired starting point).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Serial Dilution: Transfer
from column 1 to 2, mix, then 2 to 3, continuing to column 10. Discard from column 10. -
Inoculation: Add
of standardized bacterial suspension ( ) to wells 1–11.-
Final Volume:
.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Final Inoculum:
.[3]
-
-
Incubation:
for 16–20 hours (ambient air).
Data Readout: The Optical Interference Problem
Issue: this compound is likely yellow in solution due to the nitro-conjugation. This interferes with standard
Protocol C: Resazurin Viability Assay
-
Preparation: Dissolve Resazurin sodium salt in PBS (
). Filter sterilize.[4] -
Addition: After the 20-hour incubation, add
of Resazurin solution to all wells. -
Second Incubation: Incubate for 1–4 hours at
. -
Interpretation:
Secondary Screening: Time-Kill Kinetics
Determining if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).[1]
Protocol:
-
Setup: Prepare tubes with CAMHB containing the compound at
MIC and MIC. -
Inoculum:
. -
Sampling: Remove aliquots at
. -
Plating: Serially dilute aliquots in PBS and plate onto nutrient agar. Count colonies after 24h.
-
Analysis:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Bacteriostatic:
reduction.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Mechanism of Action: Membrane Permeability
Since cinnamic acids often disrupt membranes, this assay validates the "Fluorine-Lipophilicity" hypothesis.
Protocol:
-
Dye: Propidium Iodide (PI).[1] PI is membrane-impermeable and only fluoresces (red) if the membrane is compromised and it binds to DNA.[1]
-
Treatment: Treat log-phase bacteria with
MIC of this compound for 1 hour. -
Control: Positive control = 70% Ethanol or CTAB (detergent).[1]
-
Measurement: Flow Cytometry or Fluorescence Plate Reader (Ex:
, Em: ). -
Result: High fluorescence indicates membrane pore formation.[1]
Experimental Workflow Diagram
This diagram summarizes the decision tree for screening this specific molecule.
Figure 2: Optimized screening workflow. The decision diamond accounts for the potential optical interference of the nitro-substituted compound.
Data Analysis & Interpretation
Use the table below to categorize the potency of this compound.
| MIC Value ( | Classification | Interpretation |
| Highly Active | Potential lead candidate. Proceed to toxicity (hemolysis) testing immediately. | |
| Moderately Active | Typical for cinnamic derivatives. Good starting point for further chemical optimization. | |
| Weak/Inactive | Poor membrane penetration or rapid efflux. Consider synergistic testing with efflux pump inhibitors.[1] |
Note on Trailing: If you observe "trailing" (partial reduction of resazurin color) at concentrations above the MIC, this suggests a bacteriostatic mechanism or solubility issues where the compound precipitates, reducing bioavailability.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Guzman, J. D. (2014).[1] Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[7][8][9][10][11][12] Molecules, 19(12), 19292-19349. [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link][1]
-
Ruiz-Avila, L. B., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.[12] Pharmaceutics, 13(12), 2096. [Link]
Sources
- 1. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. food.dtu.dk [food.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a resazurin assay for in vitro susceptibility testing of Actinomadura madurae: a common causative agent of actinomycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,6-Difluoro-4-methylcinnamic Acid [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
"antifungal activity of 2,6-Difluoro-4-nitrocinnamic acid against pathogenic fungi"
Introduction & Scientific Rationale
2,6-Difluoro-4-nitrocinnamic acid represents a specialized class of phenylpropanoids designed to overcome common resistance mechanisms in pathogenic fungi. While natural cinnamic acids exhibit moderate antimicrobial activity, the strategic incorporation of fluorine atoms at the 2,6-positions and a nitro group at the 4-position is engineered to enhance lipophilicity (facilitating cell membrane penetration) and metabolic stability (blocking enzymatic degradation).
Mechanism of Action (Hypothesis)
Based on Structure-Activity Relationship (SAR) studies of cinnamic acid derivatives, this compound likely acts via a dual mechanism:
-
Inhibition of CYP53 (Benzoate 4-hydroxylase): A cytochrome P450 enzyme unique to fungi, essential for detoxifying aromatic compounds.[1][2]
-
Membrane Disruption: Interference with ergosterol biosynthesis or direct interaction with the fungal cell wall (chitin synthase inhibition).
Target Pathogens[1][2][3][4][5]
-
Candida albicans (Yeast model)[3]
-
Aspergillus fumigatus (Filamentous mold model)
-
Cryptococcus neoformans (Encapsulated yeast)
Compound Handling & Preparation
Safety Warning: This compound is an irritant. Handle in a fume hood with PPE.
| Parameter | Specification |
| Molecular Weight | ~229.14 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol. Poorly soluble in water. |
| Storage | -20°C (Solid), Desiccated. Protect from light. |
Stock Solution Protocol
-
Weigh: 10.0 mg of this compound.
-
Dissolve: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to yield a 10,000 µg/mL (10 mg/mL) stock.
-
Vortex: Mix for 30 seconds until fully dissolved.
-
Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the drug).
Protocol A: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (CLSI M27-A3 for Yeasts / M38-A2 for Molds). Objective: Determine the lowest concentration inhibiting visible growth.
Reagents
-
Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Inoculum: 0.5 McFarland standard saline suspension.
-
Controls: Fluconazole (Positive), DMSO (Solvent Control), Growth Control (No drug).
Workflow Diagram
Caption: Figure 1: CLSI-compliant broth microdilution workflow for MIC determination.
Step-by-Step Procedure
-
Dilution Plate: In a 96-well plate, add 100 µL of RPMI-MOPS to columns 2–12.
-
Drug Addition: Add 200 µL of the working solution (e.g., 128 µg/mL) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Result: Range from 64 µg/mL to 0.125 µg/mL.
-
Column 11: Growth Control (Media + Inoculum + DMSO).
-
Column 12: Sterile Control (Media only).
-
-
Inoculation: Add 100 µL of fungal suspension (adjusted to 1–5 × 10³ CFU/mL in RPMI) to wells 1–11.
-
Incubation:
-
Readout: The MIC is the lowest concentration well that is optically clear (no turbidity).
Protocol B: Sorbitol Protection Assay (Mechanism of Action)
Objective: Determine if the compound targets the fungal cell wall.[3] Principle: Sorbitol acts as an osmotic protectant.[7][3] If the compound damages the cell wall, fungi will survive in the presence of sorbitol (MIC increases), but die without it.
Procedure
-
Duplicate Plates: Prepare two identical MIC plates as described in Protocol A.
-
Plate 1: Standard RPMI-MOPS.
-
Plate 2: RPMI-MOPS supplemented with 0.8 M Sorbitol .
-
-
Incubate: 35°C for 48 hours (read at 2 and 7 days for slower growers).
-
Interpretation:
| Observation | Conclusion |
| MIC (Sorbitol) >> MIC (Standard) | Cell Wall Active (Target: Chitin/Glucan Synthase) |
| MIC (Sorbitol) ≈ MIC (Standard) | Membrane/Intracellular Active (Target: Ergosterol/DNA) |
Protocol C: Ergosterol Quantitation
Objective: Confirm inhibition of the ergosterol biosynthesis pathway (similar to Azoles).
Workflow Diagram
Caption: Figure 2: Sterol extraction and quantification pathway.
Procedure
-
Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with:
-
0 (Control), 0.25x MIC, 0.5x MIC of this compound.
-
-
Harvest: Centrifuge (2,700 x g, 5 min), wash with sterile water, and weigh the wet pellet.
-
Saponification: Add 3 mL of 25% alcoholic KOH (25g KOH + 35mL H2O, filled to 100mL with Ethanol). Vortex.
-
Heat: Incubate at 85°C for 1 hour. Cool to room temp.
-
Extraction: Add 1 mL H2O + 3 mL n-heptane . Vortex vigorously for 3 minutes. Allow layers to separate.
-
Analysis: Remove the heptane layer (top). Dilute 1:5 in ethanol.
-
Measurement: Scan absorbance between 240 nm and 300 nm.
-
Ergosterol Peak: 281.5 nm.
-
24(28)-Dehydroergosterol (DHE) Peak: 230 nm.
-
-
Calculation:
(Where F = dilution factor, 290 = E-value for crystalline ergosterol).
Data Reporting & Analysis
Expected Results Table
| Assay | Control (DMSO) | This compound | Interpretation |
| MIC (C. albicans) | No Inhibition | 4 – 32 µg/mL | Potency Indicator |
| Sorbitol Shift | N/A | < 2-fold change | Likely NOT a cell wall inhibitor |
| Ergosterol Content | 100% (Baseline) | < 50% (at MIC) | Positive: Ergosterol Inhibitor |
Troubleshooting
-
Precipitation: If the compound precipitates in RPMI, reduce the stock concentration or ensure the final DMSO concentration in the well is < 1%.
-
Trailing Growth: Common with fungistatic agents. Read the MIC at 80% inhibition (MIC-2) rather than 100% clearance.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
-
Korosec, B., et al. (2014). "Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53)."[1][9] Journal of Applied Microbiology, 116(4), 955-966.[2]
-
Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome." Antimicrobial Agents and Chemotherapy, 43(10), 2543–2548.
-
Frost, D. J., et al. (1995).[3] "Characterization of (1,3)-beta-glucan synthase inhibition by pneumocandins." Antimicrobial Agents and Chemotherapy, 39, 2445–2451.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. njccwei.com [njccwei.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Discovery and Evaluation of Fungicidal Anti-Cryptococcal Molecules - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. intertekinform.com [intertekinform.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
"optimizing reaction conditions for 2,6-Difluoro-4-nitrocinnamic acid synthesis"
Topic: Optimizing Reaction Conditions & Troubleshooting
Doc ID: TSC-SYN-26DF4N-001 | Version: 2.4 | Status: Active
Executive Summary
This technical guide addresses the synthesis of 2,6-Difluoro-4-nitrocinnamic acid , a critical intermediate often used in the development of fluoro-quinolone antibiotics and bioactive scaffolds. The presence of electron-withdrawing groups (nitro at C4, fluorines at C2/C6) creates a highly electrophilic aromatic ring. While this facilitates the Knoevenagel condensation, it simultaneously lowers the activation energy for unwanted Nucleophilic Aromatic Substitution (
This guide provides an optimized Modified Knoevenagel-Doebner protocol designed to maximize yield while suppressing defluorination byproducts.
Module 1: Optimized Experimental Protocol
The Challenge: Reactivity vs. Selectivity
Standard Knoevenagel conditions (Pyridine/Piperidine reflux) often fail for this substrate. The high basicity and nucleophilicity of piperidine can displace the labile fluorine atoms ortho to the aldehyde, resulting in 2-amino-6-fluoro-4-nitrocinnamic acid impurities.
Recommended Workflow: Ammonium Acetate Mediated Condensation
We recommend replacing the traditional Pyridine/Piperidine system with an Ammonium Acetate (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2,6-Difluoro-4-nitrobenzaldehyde | 1.0 | Limiting Reagent | Ensure purity >98%; aldehyde oxidation reduces yield. |
| Malonic Acid | 1.3 - 1.5 | Nucleophile | Excess required to drive equilibrium and account for decarboxylation. |
| Ammonium Acetate | 2.0 | Catalyst/Buffer | Acts as a dual acid-base catalyst; milder than piperidine. |
| Ethanol (Abs.) | Solvent | Medium | 10 mL per gram of aldehyde. |
Step-by-Step Methodology
-
Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Difluoro-4-nitrobenzaldehyde (1.0 eq) in Ethanol.
-
Activation: Add Ammonium Acetate (2.0 eq) and stir at room temperature for 10 minutes. Why? This forms the active iminium ion intermediate, accelerating the attack of malonic acid.
-
Addition: Add Malonic Acid (1.5 eq).
-
Reaction (Condensation): Heat the mixture to 70°C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Checkpoint: You should see the disappearance of the aldehyde and the appearance of the diacid intermediate.
-
-
Decarboxylation (The Critical Step): Increase temperature to Reflux (78-80°C) for 4–6 hours.
-
Note: The
evolution indicates the conversion of the diacid to the target cinnamic acid.
-
-
Workup:
-
Concentrate the solvent to 20% volume under reduced pressure.
-
Pour residue into ice-cold water (pH ~4-5).
-
Acidify carefully with 1M HCl to pH 1–2 to precipitate the free acid.
-
Filter the pale yellow solid and wash with cold water.
-
Module 2: Troubleshooting Guide
Visualizing the Reaction Pathway
The following diagram illustrates the competitive landscape between the desired pathway and the fatal
Figure 1: Reaction logic flow showing the primary Knoevenagel pathway (Green) versus the Nucleophilic Aromatic Substitution risk (Red).
Diagnostic Q&A
Q1: My product is deep orange/red instead of pale yellow. What happened?
-
Diagnosis: This indicates defluorination via
. The nucleophile (likely your base) attacked the 2 or 6 position. Amino-nitro-benzenes are often deeply colored (chromophores). -
Fix:
-
Switch from Piperidine/Pyridine to Ammonium Acetate .
-
If using amine bases, lower the temperature during the initial condensation phase (<50°C).
-
Ensure your solvent is anhydrous; water can sometimes act as a nucleophile at high temperatures in basic media.
-
Q2: I have a high yield of a solid, but the Mass Spec shows M+44 relative to the target.
-
Diagnosis: Incomplete decarboxylation . You have isolated the benzylidene malonic acid intermediate.
-
Fix:
-
The reaction did not stay at reflux long enough.
-
Add a catalytic amount of Copper(I) Chloride (CuCl) or increase the reaction temperature by switching solvent to 1-Propanol (bp 97°C) to drive
loss.
-
Q3: The aldehyde is not consumed even after 12 hours.
-
Diagnosis: The aldehyde carbonyl is deactivated, or the catalyst is wet.
-
Fix:
-
azeotropic removal of water is often necessary. Use a Dean-Stark trap with Toluene if the Ethanol method is too slow.
-
Ensure the Ammonium Acetate is dry (it is hygroscopic).
-
Module 3: Frequently Asked Questions (FAQ)
Q: Can I use the "Doebner Modification" (Malonic acid in Pyridine with Piperidine)? A: Proceed with extreme caution. While this is the textbook method for cinnamic acids, the 2,6-difluoro motif makes the ring hypersensitive to piperidine attack. If you must use this method, use Aniline (a weaker base/nucleophile) instead of piperidine as the catalyst, and keep the temperature below 80°C.
Q: How do I purify the final acid if recrystallization fails? A: Cinnamic acids can be stubborn.
-
Acid-Base Extraction: Dissolve crude solid in saturated
. Filter off any insoluble aldehyde/impurities. Re-acidify the filtrate with HCl. -
Solvent System: Recrystallize from Ethanol/Water (1:3) or Acetic Acid .
Q: Is the E-isomer or Z-isomer formed? A: The E-isomer (trans) is the thermodynamic product and typically constitutes >95% of the precipitate. The steric bulk of the 2,6-difluoro groups forces the carboxyl group away from the ring during the transition state.
References
-
Banaras Hindu University. (2012). Novel Methods of Knoevenagel Condensation. (Demonstrates Ammonium Acetate as a mild, green catalyst for sensitive aldehydes). 1[2][3][4][5][6][7][8][9]
-
Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. PMC. (Validates the pathway of Diacid intermediate -> Decarboxylation). 2[2][3][4][5][6][7][8][9]
-
BenchChem. (2025).[3][7] 2,6-Difluoro-4-methylcinnamic Acid - Synthetic Methodologies. (Confirms Knoevenagel-Doebner as the primary route for 2,6-difluoro analogues). 10[2][3][4][5][6][7][8][9]
-
Google Patents. (1978). Process for making 2,6-difluoro pyridine (US4071521A). (Establishes the susceptibility of 2,6-difluoro rings to nucleophilic attack/degradation). 4[3][4][7][8]
-
Sigma-Aldrich. (2025). 2,6-Difluoro-4-nitrobenzoic acid Product Data. (Physical properties and safety data for the oxidized analogue). [2][3][4][5][6][7][8][9]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,6-Difluoro-4-methylcinnamic Acid [benchchem.com]
Technical Support Center: Synthesis of 2,6-Difluoro-4-nitrocinnamic Acid
This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of 2,6-Difluoro-4-nitrocinnamic acid .
Executive Summary & Reaction Context
This compound is a critical intermediate, often employed in the synthesis of fluoroquinolone antibiotics and other bioactive heterocycles. The standard synthesis involves a Knoevenagel condensation between 2,6-difluoro-4-nitrobenzaldehyde and malonic acid.
While the reaction is robust, the highly electron-deficient nature of the aromatic ring (activated by two fluorine atoms and a nitro group) makes it susceptible to specific side reactions—primarily Nucleophilic Aromatic Substitution (
Core Reaction Scheme
The desired pathway involves condensation followed by thermal decarboxylation.
Figure 1: Standard synthetic pathway.
Impurity Profiling & Troubleshooting (Q&A)
This section addresses specific issues identified via LC-MS or NMR analysis.
Category A: Nucleophilic Aromatic Substitution ( ) Impurities
Q1: I observe a significant impurity with a mass shift of +67 Da (or +85 Da) relative to the product. What is this?
Diagnosis: This is likely an Amino-substituted impurity .
Mechanism: The 2,6-difluoro-4-nitro motif is highly activated. If you are using piperidine or morpholine as a catalyst, the amine acts as a nucleophile and displaces one of the fluorine atoms via
-
+67 Da: Displacement of F (-19) by Piperidine (+85)
Net +66/67. -
Regioselectivity: The fluorine atoms (ortho to the vinyl group) are labile. While the nitro group is meta to the fluorines, the strong electron-withdrawing vinyl group (ortho) activates them for displacement.
Corrective Action:
-
Switch Catalysts: Replace secondary amines (piperidine) with Ammonium Acetate (
) or aqueous ammonia. These are less nucleophilic towards the aromatic ring but sufficient to catalyze the Knoevenagel condensation. -
Lower Temperature:
rates increase significantly with temperature. Ensure the initial condensation step is performed at the lowest effective temperature before ramping up for decarboxylation.
Category B: Incomplete Reaction Intermediates
Q2: My product has a high acid value and an extra peak in the aliphatic region of the proton NMR. Mass is +44 Da. Diagnosis: Incomplete Decarboxylation (The "Diacid" Impurity). Identity: 2-(2,6-difluoro-4-nitrobenzylidene)malonic acid. Cause: The decarboxylation step requires thermal energy. If the reaction is stopped too early or the reflux temperature isn't maintained, the dicarboxylic acid intermediate persists.
Corrective Action:
-
Extend Reflux: Ensure the reaction mixture is refluxed (typically in pyridine or ethanol) until gas evolution (
) ceases completely. -
Solvent Choice: Use a solvent with a boiling point >80°C (e.g., toluene with a Dean-Stark trap) to drive the reaction if ethanol reflux is insufficient.
Category C: Michael Addition Adducts
Q3: I see a reversible impurity that disappears after acid workup, but yield is low.
Diagnosis: Base-Catalyzed Michael Addition.
Mechanism: The product is an electron-poor
Corrective Action:
-
Stoichiometry Control: Use catalytic amounts of base (0.1–0.5 eq) rather than stoichiometric amounts.
-
Workup: Ensure a rigorous acid wash (HCl) during workup to reverse any Michael adducts back to the olefin.
Visualizing the Side Reaction Network
The following diagram maps the origins of the key impurities described above.
Figure 2: Network of potential side reactions and impurities.
Optimized Experimental Protocol
Recommended "Green" Method to minimize
Materials
-
Precursor: 2,6-Difluoro-4-nitrobenzaldehyde (1.0 eq)
-
Reagent: Malonic Acid (1.2 eq)
-
Catalyst: Ammonium Acetate (1.5 eq) — Replaces Piperidine
-
Solvent: Ethanol (Absolute) or Acetic Acid
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluoro-4-nitrobenzaldehyde (10 mmol) and malonic acid (12 mmol) in Ethanol (20 mL).
-
Catalyst Addition: Add ammonium acetate (15 mmol). Note:
is mild and reduces the risk of fluorine displacement compared to piperidine. -
Reflux: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 4–6 hours. Monitor
evolution. -
Monitoring: Check TLC or HPLC.
-
Target: Disappearance of aldehyde.
-
Check: If the "diacid" intermediate persists, extend reflux.
-
-
Workup:
-
Isolation: Filter the precipitate. Wash with cold water (
) to remove excess malonic acid and ammonium salts. -
Purification: Recrystallize from Ethanol/Water (1:1) if necessary to remove trace isomers.
Quantitative Data: Impurity Limits
| Impurity Type | Typical Retention (RP-HPLC) | Mass Shift ( | Acceptable Limit |
| Target Molecule | 1.00 (Reference) | 0 | > 98.0% |
| Diacid Intermediate | 0.85 (More Polar) | +44 | < 0.5% |
| Piperidyl Adduct | 1.20 (Less Polar) | +67 | < 0.1% |
| Phenolic Derivative | 0.70 (Polar) | -2 | < 0.2% |
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Knoevenagel Condensation Protocols
- Topic: Green Knoevenagel condensation using ammonium acet
- Source: Banaras Hindu University.
-
URL:
-
Piperidine Side Reactions
-
Cinnamic Acid Synthesis Overview
- Topic: General synthesis and side products in Perkin/Knoevenagel reactions.
-
Source: Journal of Chemical and Pharmaceutical Research.[6] "Cinnamic acid derivatives: A new chapter of various pharmacological activities."
-
URL:
Sources
Technical Support Center: Photostability & Handling of 2,6-Difluoro-4-nitrocinnamic Acid
Welcome to the Advanced Technical Support Center for 2,6-Difluoro-4-nitrocinnamic acid . As a highly functionalized push-pull aromatic system, this compound presents unique handling challenges. The interplay between the sterically demanding, strongly electronegative 2,6-difluoro substitutions and the electron-withdrawing 4-nitro group dictates its photophysical behavior.
This guide is engineered for researchers and drug development professionals to troubleshoot inconsistencies, understand the underlying photochemistry, and implement self-validating analytical protocols.
Mechanistic Overview: Photochemical Pathways
To successfully work with this compound, you must first understand its excited-state dynamics. The 4-nitro group facilitates rapid Intersystem Crossing (ISC) to the triplet manifold, while the 2,6-difluoro groups disrupt molecular coplanarity, altering both the solution-state energy gap and solid-state crystal packing[1][2].
Fig 1: Photophysical relaxation and degradation pathways of this compound.
Section 1: Troubleshooting Desk & FAQs
Q1: Why does my sample lose purity and show a secondary peak when left on the benchtop in solution?
The Causality: You are observing trans-to-cis (
Q2: I am observing a high-molecular-weight impurity after irradiating the solid powder. What is happening?
The Causality: Cinnamic acids in the solid state are governed by Schmidt’s topochemical rules. If the crystal lattice aligns the alkene double bonds of adjacent molecules parallel to each other and within a critical distance of 4.2 Å, UV irradiation will trigger a[2+2] photocycloaddition, forming a cyclobutane dimer (truxillic or truxinic acid derivatives). While the bulky 2,6-difluoro groups often force a photostable
Q3: During aqueous photolysis assays, my mass balance is off, and I am detecting free fluoride ions. Is the ring cleaving? The Causality: Yes. While the C-F bond is exceptionally strong in ground-state organic chemistry, UV irradiation of fluorinated aromatics in aqueous environments can lead to photolytic defluorination via excited-state nucleophilic aromatic substitution or radical cleavage[3]. The electron-withdrawing nitro group further activates the ring toward nucleophilic attack by water. The Fix: If your assay requires light exposure, strictly control the pH (defluorination accelerates at pH > 7) and minimize dissolved oxygen. Alternatively, shift to an aprotic solvent matrix if aqueous conditions are not strictly required for your specific experimental endpoint.
Section 2: Quantitative Photophysical Profile
To aid in experimental design, the following table summarizes the extrapolated quantitative photophysical parameters of this compound based on its structural motifs.
| Property | Expected Behavior | Mechanistic Driver |
| Dominant Photoreaction (Solution) | Trans-cis isomerization | Triplet state access facilitated by the 4-nitro group. |
| Dominant Photoreaction (Solid) | Polymorph-dependent [2+2] Cycloaddition | Topochemical alignment; highly sensitive to 2,6-difluoro steric bulk[2]. |
| Fluorescence Quantum Yield ( | Very Low (< 0.01) | Para-nitro substitution drives barrierless non-radiative decay[1]. |
| UV Absorption Shift | Blue-shifted vs. Cinnamic Acid | 2,6-difluoro groups break coplanarity, reducing |
| Aqueous Photostability | Moderate to Poor | Susceptible to photolytic defluorination in basic/aqueous media[3]. |
Section 3: Validated Experimental Workflows
To ensure data integrity, use the following self-validating protocols to assess the photostability of your specific batch.
Protocol A: Solution-State Photostability & Isomerization Assay
Purpose: To differentiate between reversible photoisomerization and irreversible photodegradation.
-
Preparation: Dissolve the compound in an anhydrous, aprotic solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 50 µM. Note: Using an aprotic solvent prevents aqueous defluorination pathways.
-
Irradiation: Place the sample in a quartz cuvette. Irradiate using a controlled 365 nm LED source at a fixed distance.
-
Sampling: Extract 20 µL aliquots at
minutes. -
Analysis (Self-Validation Step): Analyze via HPLC equipped with a Diode Array Detector (DAD).
-
Validation Logic: Extract the UV spectra for all peaks. Overlay the spectra of the starting material and the new photoproduct. If the reaction is purely trans-to-cis isomerization, the overlaid spectra across all time points will intersect at a distinct isosbestic point .
-
Failure Mode: If the isosbestic point is lost or drifts, secondary irreversible photodegradation (e.g., radical cleavage) is occurring.
-
Protocol B: Solid-State Photodimerization Screening
Purpose: To determine if your current crystal polymorph is topochemically vulnerable to [2+2] cycloaddition.
-
Pre-Irradiation Profiling: Analyze 10 mg of the virgin powder using Powder X-Ray Diffraction (PXRD) to establish the baseline crystal lattice.
-
Sample Mounting: Spread 5 mg of the powder into a uniform, monolayer thin film on a glass microscope slide.
-
Irradiation: Expose the slide to broad-spectrum UV light (e.g., a medium-pressure mercury lamp) for 4 hours.
-
Post-Irradiation NMR (Self-Validation Step): Dissolve the irradiated powder in DMSO-
and acquire a H-NMR spectrum.-
Validation Logic: Look at the vinylic proton region (
6.5–7.8 ppm). If these peaks diminish and new multiplets appear in the cyclobutane region ( 3.5–4.5 ppm), your polymorph is photoreactive ( or packing). -
Action: If dimerization is confirmed, you must store the bulk powder in opaque containers and consider recrystallization to force a
-packing motif[2].
-
References
-
Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences (RSC Publishing). 1
-
Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design - ACS Publications.2
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - National Institutes of Health. 3
Sources
- 1. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Knoevenagel Condensation of Nitrobenzaldehydes
Executive Summary & Diagnostic Workflow
The Knoevenagel condensation of nitrobenzaldehydes is a pivotal step in synthesizing bioactive scaffolds, including nitrostyrenes and cinnamic acids. While theoretically straightforward, the presence of the nitro group (
This guide addresses the specific challenges of coupling 2-, 3-, and 4-nitrobenzaldehydes with active methylene compounds (e.g., malonic acid, malononitrile, ethyl acetoacetate).
Interactive Diagnostic Decision Tree
Use the workflow below to identify the root cause of your failure mode.
Figure 1: Diagnostic decision tree for identifying failure modes in Knoevenagel condensation. Follow the path corresponding to your experimental observation.
Technical Deep Dive: Reactivity & Kinetics
Q1: Why does ortho-nitrobenzaldehyde consistently give lower yields than the para isomer?
The Issue: You observe 90%+ conversion for 4-nitrobenzaldehyde but <50% for 2-nitrobenzaldehyde under identical conditions.
Root Cause:
-
Steric Hindrance: The nitro group at the ortho position creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by the enolate.[1]
-
Field Effects: While the
group is electron-withdrawing (which usually activates the aldehyde), its proximity in the ortho position can distort the carbonyl geometry or interact with the incoming nucleophile/catalyst complex.[1]
Troubleshooting Protocol:
-
Catalyst Switch: Move from bulky bases (e.g., DBU, triethylamine) to smaller, nucleophilic catalysts. Ammonium acetate or Glycine are excellent choices as they form a compact iminium intermediate that overcomes steric barriers.
-
Solvent System: Use a solvent that allows higher reflux temperatures (e.g., Toluene or Xylene) to overcome the activation energy barrier.
-
Sonication: Ultrasound irradiation has been proven to disrupt steric shielding and improve mass transfer for ortho-substituted aldehydes [1].
Q2: My reaction turns into a black tar. What is happening?
The Issue: The reaction mixture darkens rapidly, and TLC shows a streak (polymerization) rather than a distinct product spot. This is common with 4-nitrobenzaldehyde .
Root Cause: The 4-nitro group makes the aldehyde and the resulting alkene highly electrophilic.[2]
-
Cannizzaro Reaction: Strong bases (e.g., NaOH, KOH, unbuffered piperidine) can trigger the disproportionation of the aldehyde into nitrobenzyl alcohol and nitrobenzoic acid.
-
Michael Addition (Polymerization): Once the product (an electron-deficient alkene) forms, it becomes a Michael acceptor. Excess active methylene compound or the catalyst itself can attack the double bond, leading to oligomers [2].
The Fix: Buffered Catalysis Never use a strong base alone. Use a Piperidine/Acetic Acid buffer system (1:1 ratio).
-
Why? This maintains a slightly acidic pH (~6-7) which is sufficient to catalyze enol formation but suppresses the concentration of free hard nucleophiles that trigger side reactions.
Thermodynamics & Equilibrium Management
Q3: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.
The Issue: Equilibrium limitation. The Knoevenagel condensation produces water as a byproduct (
Mechanistic Insight: The presence of water hydrolyzes the iminium intermediate back to the aldehyde. For nitrobenzaldehydes, the equilibrium constant is often not favorable enough to drive the reaction to completion in a closed system.
Self-Validating Protocol: Azeotropic Distillation
-
Setup: Use a Dean-Stark apparatus.
-
Solvent: Toluene or Benzene (if permitted).[3]
-
Validation: You must see water collecting in the trap. If the theoretical amount of water (e.g., 0.3 mL for a 20 mmol scale) is not collected, the reaction is not complete.
Alternative (Green Chemistry): Use Acetic Anhydride as a chemical dehydrating agent (often used in the Perkin-like variation). It reacts with the water produced to form acetic acid, driving the equilibrium irreversibly [3].
Mechanistic Pathway & Side Reactions[5]
Understanding the competing pathways is critical for optimization.
Figure 2: Reaction pathway showing the desired condensation versus competitive Cannizzaro and Michael addition pathways.
Standardized Experimental Protocols
Method A: The "Robust" Method (Dean-Stark)
Best for: Scale-up (>5g), stubborn substrates (2-nitro).
-
Setup: 100 mL Round Bottom Flask (RBF) equipped with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
Nitrobenzaldehyde (1.0 equiv)
-
Active Methylene (e.g., Malonic Acid) (1.1 equiv)
-
Catalyst: Piperidine (0.05 equiv) + Glacial Acetic Acid (2-3 drops).
-
Solvent: Toluene (10-15 mL per gram of aldehyde).
-
-
Procedure:
-
Reflux vigorously. Ensure the toluene is condensing rapidly to carry water into the trap.
-
Monitor water collection. Reaction is complete when water volume stabilizes (typically 2-4 hours).
-
-
Workup:
-
Cool to RT. The product often crystallizes directly from toluene.
-
If not, wash toluene with 1M HCl (to remove piperidine), then water. Dry and evaporate.
-
Method B: The "Green" Method (Knoevenagel-Doebner)
Best for: Malonic acid condensations, avoiding toxic solvents.
-
Reagents:
-
Nitrobenzaldehyde (1.0 equiv)
-
Malonic Acid (1.1 equiv)
-
Catalyst: Ammonium Acetate (1.0 equiv). This acts as both solvent/catalyst in the melt or with minimal ethanol.
-
-
Procedure:
-
Mix solids in an RBF. Add minimal Ethanol (just to create a slurry).
-
Heat to 80°C. The mixture will melt/dissolve.
-
Stir for 4-6 hours.
-
-
Workup:
-
Pour the hot reaction mixture into ice-cold water acidified with HCl (pH ~2).
-
The cinnamic acid derivative will precipitate as a solid. Filter and wash with cold water.
-
Comparative Data: Catalyst Performance
The following table summarizes expected yields for 4-nitrobenzaldehyde condensation with malononitrile under various conditions [4][5].
| Catalyst System | Solvent | Time (min) | Yield (%) | Notes |
| Piperidine (Cat.) | Ethanol | 30 | 85-92 | Standard method. Fast but requires purification. |
| Ammonium Acetate | Acetic Acid | 60 | 88-94 | Cleaner profile; product precipitates easily. |
| Ionic Liquid ([Bmim]BF4) | None (Melt) | 15 | 96 | Excellent yield, recyclable catalyst. |
| L-Proline | Methanol | 120 | 75-80 | Organocatalytic; slower but milder. |
| NaOH (Strong Base) | Ethanol/H2O | 10 | <40 | Not Recommended. Significant tar formation. |
References
-
Ultrasonic Activation: Li, J. T., et al. "Ultrasound-promoted synthesis of benzylidene malononitriles in aqueous media." Ultrasonics Sonochemistry2005 , 12(4), 291-294. Link
-
Side Reactions & Polymerization: Jones, G. "The Knoevenagel Condensation."[1][3][4][5][6][7][8][9] Organic Reactions2011 , 15, 204-599. Link
-
Acetic Anhydride Promoter: Ogiwara, Y., et al. "Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter."[10] The Journal of Organic Chemistry2015 , 80(6), 3101-3110. Link
-
Ionic Liquids: Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium – A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[10][11] European Journal of Organic Chemistry2006 , 2006(16), 3767-3770. Link
-
Catalyst Comparison: Mase, N., & Horibe, T. "Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts."[10] Organic Letters2013 , 15(8), 1854-1857. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholars.fhsu.edu [scholars.fhsu.edu]
- 7. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"improving solubility of 2,6-Difluoro-4-nitrocinnamic acid for biological assays"
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Solubility & Stability Optimization for 2,6-Difluoro-4-nitrocinnamic Acid
Executive Summary
Working with This compound requires a nuanced approach that goes beyond standard solubility protocols. While its hydrophobic core dictates the use of organic co-solvents, the specific substitution pattern (fluorines at 2,6 and nitro at 4) creates a highly electron-deficient ring.
Critical Insight: This molecule is not just "insoluble"; it is an activated electrophile . The 2,6-difluoro positions are susceptible to Nucleophilic Aromatic Substitution (
This guide provides a self-validating workflow to distinguish true solubility limits from stability artifacts.
Part 1: Chemical Profile & Solubility Logic
| Property | Value / Characteristic | Implication for Assay |
| pKa (Estimated) | ~2.5 – 3.2 | Significantly more acidic than unsubstituted cinnamic acid (pKa 4.44). It will be fully ionized (anionic) at physiological pH (7.4). |
| LogP (Lipophilicity) | High (Fluorinated/Nitro core) | Despite ionization, the anion remains lipophilic, risking precipitation in high-salt buffers ("salting out"). |
| Reactivity | High ( | Avoid DTT and Mercaptoethanol. The 2,6-fluorines are good leaving groups activated by the 4-nitro group. |
Part 2: Step-by-Step Solubility Protocol
Stock Solution Preparation
Do not use water or buffers for the stock. Hydrolysis and low solubility will occur.
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM to 50 mM stock.
-
Storage: Aliquot immediately into amber glass or high-quality polypropylene vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water promotes hydrolysis).
Assay Buffer Selection (Critical)
Your choice of buffer determines the stability of the molecule.
-
Recommended: HEPES, MOPS, or Phosphate (PBS).
-
Avoid: Tris (Tris(hydroxymethyl)aminomethane) at high concentrations (>50 mM) or high pH (>8.0), as the primary amine can slowly react with the activated ring over long incubations.
-
Reducing Agents: NEVER use DTT or
-Mercaptoethanol. If a reducing environment is required for your protein, use TCEP (Tris(2-carboxyethyl)phosphine) , which is non-nucleophilic.
Dilution Strategy (The "Intermediate Step")
Directly dumping a high-concentration DMSO stock into aqueous buffer often causes "crashing out" (precipitation) due to local high concentrations.
The "Intermediate Dilution" Method:
-
Step A: Dilute your 50 mM stock into 100% DMSO first to create a 100x working stock (e.g., if final assay conc is 10 µM, make a 1 mM stock in DMSO).
-
Step B: Add this 100x stock to the assay buffer while vortexing rapidly . This ensures rapid dispersion before crystal nucleation can occur.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on your biological target, unless your assay tolerates higher.
Part 3: Troubleshooting & Stability Decision Tree
Use this workflow to diagnose if your compound is precipitating or degrading.
Figure 1: Diagnostic workflow for distinguishing solubility issues from chemical instability.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a yellow precipitate forming immediately upon adding the compound to my assay buffer. What is it?
-
Diagnosis: If your buffer contains DTT, this is likely a thioether adduct formed by the displacement of a fluorine atom. The reaction releases fluoride ions and creates a modified, often less soluble, chromophore (yellow shift).
-
Solution: Remove DTT. If the precipitate persists in DTT-free buffer, it is simple hydrophobic precipitation. Reduce the concentration or add a non-ionic surfactant like 0.01% Triton X-100 or Tween-20 .
Q2: Can I use ultrasonic solubilization?
-
Yes, but with caution. Sonication helps disperse aggregates, but it also generates heat which can accelerate degradation if the compound is labile. Sonicate in a water bath (not a probe) for short bursts (5-10 seconds) and keep the sample on ice.
Q3: My compound loses potency after 4 hours in the assay plate. Is it precipitating?
-
Analysis: It is likely degrading or reacting.[1][2] this compound is sensitive to light (cis-trans isomerization of the double bond) and nucleophiles.
-
Protocol:
-
Perform the assay in the dark (amber plates).
-
Check the pH.[3] If pH > 8.0, hydrolysis or amine attack from the buffer is possible. Lower pH to 7.0-7.4.
-
Q4: Why is the pKa relevant if I'm dissolving in DMSO?
-
Reasoning: It matters once you dilute into water. Since the pKa is low (~3.0), the molecule is anionic at pH 7.4. Anions are generally more soluble than neutral acids. However, if your buffer contains high Calcium (
) or Magnesium ( ), the divalent metal salt of the acid may precipitate. -
Test: Try dissolving in a Calcium/Magnesium-free buffer (like standard PBS w/o Ca/Mg) to see if solubility improves.
Part 5: Quantitative Solubility & Compatibility Table
| Solvent / Buffer | Solubility Rating | Notes |
| DMSO | High (>50 mM) | Ideal for stock. Hygroscopic; keep sealed. |
| Ethanol | Moderate (~10-20 mM) | Good alternative if DMSO is toxic to cells, but evaporates faster. |
| PBS (pH 7.4) | Low (<100 µM) | Soluble only at low concentrations. Risk of salting out. |
| Tris Buffer | Caution | Potential for slow reaction with primary amine of Tris. |
| DTT / BME | INCOMPATIBLE | Rapid chemical reaction ( |
| TCEP | Compatible | Safe reducing agent alternative. |
References
-
BenchChem. (2025).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 600210, 2,6-Difluoro-4-nitrophenol (Structural Analog Reactivity). Retrieved from
-
Summer, K. H., & Göggelmann, W. (1980).[4] Mutagenicity of 1-fluoro-2,4-dinitrobenzene is affected by bacterial glutathione. Mutation Research, 70(2), 173-178.[4] (Demonstrates reactivity of fluorinated nitrobenzenes with thiols). Retrieved from
-
Royal Society of Chemistry. (2014). Photochemical & Photobiological Sciences: Supplementary Information on Cinnamic Acid Derivatives. (pKa and isomerization data). Retrieved from
-
CymitQuimica. (2025). trans-2,6-Difluorocinnamic Acid Product Data. Retrieved from
Sources
Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-4-nitrocinnamic acid
Prepared by the Senior Application Scientist Team
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,6-Difluoro-4-nitrocinnamic acid. Our focus is on anticipating and resolving challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production, with a core emphasis on safety, efficiency, and product quality.
The most common and industrially relevant synthetic route is the Knoevenagel-Doebner condensation of 2,6-Difluoro-4-nitrobenzaldehyde with malonic acid.[1][2] This guide is structured around this pathway.
Experimental Workflow Overview
The synthesis proceeds via the base-catalyzed condensation of the aldehyde with malonic acid, followed by decarboxylation to yield the final α,β-unsaturated acid.
Caption: High-level workflow for the Knoevenagel-Doebner synthesis.
Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.
Part 1: Reaction Initiation and Control
Question 1: My scaled-up reaction is exhibiting a dangerous exotherm shortly after catalyst addition. What is happening and how can I control it?
Answer: This is a critical safety issue. The Knoevenagel condensation is exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation inefficient. The primary cause is an uncontrolled reaction rate.
-
Causality: The base catalyst (e.g., piperidine) deprotonates the active methylene compound (malonic acid), initiating the nucleophilic attack on the aldehyde. Adding the catalyst too quickly to a concentrated mixture at an elevated temperature will initiate the reaction on a massive scale, releasing a significant amount of energy that cannot be removed by the reactor's cooling system. This can lead to a thermal runaway, especially with energetic nitro-aromatic compounds which can decompose violently at high temperatures.[3][4]
-
Solution & Troubleshooting:
-
Perform Calorimetry Studies: Before any scale-up, a reaction calorimetry (RC1) or differential scanning calorimetry (DSC) study is mandatory.[5] This will quantify the heat of reaction and determine the onset temperature for any decomposition, providing a safe operating window.
-
Control Catalyst Addition: Do not add the catalyst all at once. Add it sub-surface via a dosing pump over an extended period (e.g., 1-2 hours). This makes the catalyst the limiting reagent, allowing you to control the reaction rate directly.
-
Pre-cool the Batch: Start the catalyst addition at a lower temperature (e.g., 10-15 °C) to allow a larger buffer for the exotherm before reaching the desired reaction temperature.
-
Ensure Adequate Agitation: Poor mixing can create localized "hot spots" where the reaction runs much faster. Ensure the agitator speed is sufficient to maintain a homogeneous mixture without splashing.
-
Question 2: The reaction is sluggish and fails to reach completion, even after extended heating. What are the likely causes on a larger scale?
Answer: Several factors can contribute to a stalled reaction at scale.
-
Causality & Troubleshooting:
-
Water Content: The reaction is sensitive to water, which can interfere with the catalyst and intermediates. Solvents and reagents that were "dry enough" for a lab flask with a drying tube may not be suitable for a large reactor that "breathes" moist air. Ensure all reagents and the solvent are anhydrous. Consider using a nitrogen blanket in the reactor headspace.
-
Catalyst Quality/Activity: Piperidine can degrade over time. It's also possible that the active catalytic species is a piperidine salt (e.g., piperidinium acetate), which forms in situ if there are acidic impurities.[6][7] Ensure you are using high-purity piperidine. Some protocols call for the addition of a co-catalyst like acetic acid.
-
Inefficient Decarboxylation: The final step is the elimination of CO₂ from the dicarboxylic acid intermediate.[2][8] If this step is inefficient, the reaction may appear stalled. This is often temperature-dependent. Ensure the internal batch temperature is at the target for decarboxylation (often >100 °C), and not just the jacket temperature.
-
Substrate Purity: The starting 2,6-Difluoro-4-nitrobenzaldehyde must be pure. Acidic impurities can neutralize the base catalyst.
-
Part 2: Solvent and Catalyst System
Question 3: We want to avoid using pyridine due to its toxicity. What are the best alternatives for scale-up and what challenges might we face?
Answer: Avoiding pyridine is a common and important goal for green and safe chemistry.[9] Pyridine serves a dual role: as a high-boiling solvent and as a base that promotes the final decarboxylation step.[1][8]
-
Recommended Alternatives & Rationale:
-
Toluene with Triethylamine (TEA): This is a widely used alternative.[1] Toluene is a good, relatively non-polar solvent, and TEA is a non-nucleophilic tertiary amine base that can facilitate the reaction.
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF): These polar aprotic solvents can also be effective but present their own challenges with removal and toxicity (NMP is a reproductive toxin).
-
Solvent-Free Conditions: For some Knoevenagel condensations, solvent-free reactions using ammonium salt catalysts have proven effective and are environmentally benign, though scalability can be an issue due to poor mixing and heat transfer.[10]
-
-
Challenges with Alternatives:
-
When replacing pyridine, the decarboxylation step can become rate-limiting. You may need to run the reaction at a higher temperature or for a longer time.
-
The solubility of intermediates may differ, potentially affecting reaction rates or causing precipitation issues.
-
TEA is more volatile than pyridine, which must be accounted for in reactor pressure and condenser design.
-
| Parameter | Pyridine System | Toluene/TEA System | Key Consideration |
| Toxicity | High (Carcinogen) | Moderate | Toluene/TEA is a significant EHS improvement. |
| Boiling Point | 115 °C | Toluene: 111 °C | Similar, but TEA (90 °C) is more volatile. |
| Decarboxylation | Very Effective | Less Effective | May require higher temp or longer reaction time. |
| Work-up | Difficult to remove | Easier to remove | Toluene is readily removed by distillation. |
Part 3: Work-up and Purification
Question 4: During the acidic quench, the product precipitates as a fine, difficult-to-filter solid, clogging our equipment. How can we improve the physical properties of the precipitate?
Answer: This is a classic solid-state chemistry problem often exacerbated at scale. Fine particles are typically the result of rapid, uncontrolled precipitation ("crashing out").
-
Causality: When the basic reaction mixture is quenched rapidly with a large volume of cold acid, the pH drops instantly, causing the product to precipitate very quickly, affording no time for larger crystals to form.
-
Solution & Troubleshooting:
-
Control the Quench: Instead of adding the reaction mixture to acid, consider adding the acid slowly to the agitated, cooled reaction mixture. This allows for a more controlled change in pH.
-
Temperature Control: Perform the precipitation at a slightly elevated temperature (e.g., 40-50 °C), if the product is stable. This can promote the formation of larger, more easily filterable crystals.
-
"Anti-Solvent" Addition: After quenching and pH adjustment, you can sometimes add an "anti-solvent" (a solvent in which the product is poorly soluble) slowly to encourage gradual crystallization.
-
Aging: Hold the slurry with agitation for several hours after precipitation. This "aging" period can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.
-
Question 5: My final product purity is low after recrystallization. What are the most likely impurities and how can I remove them?
Answer: Common impurities often co-precipitate with the product.
-
Likely Impurities & Removal Strategy:
-
Unreacted Malonic Acid: This is a dicarboxylic acid and can be difficult to remove. A thorough wash of the crude solid with cold water before recrystallization is effective. Malonic acid is highly water-soluble, while your product is not.
-
Unreacted 2,6-Difluoro-4-nitrobenzaldehyde: This can be removed by a bisulfite wash/extraction of the crude product if necessary, but is typically removed during recrystallization. Choosing a recrystallization solvent where the aldehyde is highly soluble and the product has moderate, temperature-dependent solubility is key (e.g., ethanol, isopropanol, or toluene).
-
Michael Adducts: It's possible for the product (an α,β-unsaturated acid) to react with another equivalent of the malonic acid enolate in a Michael addition. This is usually minimized by stoichiometry and reaction conditions but can be a persistent impurity. Careful selection of the recrystallization solvent is the best approach for removal.
-
Over-nitrated or Isomeric Starting Materials: If the starting aldehyde contains impurities, they will likely carry through the reaction. Purity of the starting material is paramount.
-
Troubleshooting Guide: At-a-Glance
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction (see FAQ 2). 2. Product loss during work-up/filtration. 3. Side reactions (e.g., Michael addition). | 1. Optimize reaction time/temp; check reagent purity. 2. Optimize precipitation/crystallization (see FAQ 4). 3. Adjust stoichiometry; control temperature carefully. |
| Dark Product Color | 1. Thermal degradation from hotspots. 2. Impurities in starting materials. 3. Air oxidation at high temperatures. | 1. Improve agitation and temperature control. 2. Re-purify starting aldehyde. 3. Run reaction under an inert (N₂) atmosphere. |
| Inconsistent Results Batch-to-Batch | 1. Variable water content in reagents/solvents. 2. Inconsistent quality of catalyst or starting materials. 3. Poor process control (temp, addition rates). | 1. Implement strict controls on raw material specifications (LOD/KF). 2. Qualify vendors and test incoming raw materials. 3. Use automated dosing systems and calibrated probes. |
| Excessive Foaming/Pressure during Heating | 1. Rapid, uncontrolled decarboxylation (CO₂ evolution). 2. Boiling of low-boiling components. | 1. Heat the batch more slowly to control the rate of gas evolution. 2. Ensure adequate headspace in the reactor and a properly sized vent/condenser. |
Scale-Up Safety & Process Logic
The scale-up of any reaction involving nitro-aromatic compounds requires a rigorous, safety-first approach. The following decision-making workflow should be considered essential.
Caption: Critical safety and logic workflow for process scale-up.
Pure organic nitro compounds can decompose violently at high temperatures, and their thermal stability can be lowered by impurities.[3] A thorough hazard evaluation is non-negotiable before increasing the scale of any nitration process or reaction involving nitro compounds.[5]
References
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from ResearchGate. [Link]
-
Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from Vapourtec. [Link]
-
Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1736–1745. [Link]
-
de Graaff, C., van der Veen, M., & van Schijndel, J. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of Chemical Education, 97(12), 4386-4395. [Link]
-
Gómez, L., et al. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances, 7(10), 5963-5970. [Link]
-
MDPI. (2025). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from MDPI. [Link]
-
Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. Retrieved from Syntech International. [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Retrieved from RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from YouTube. [Link]
-
Ghodsi, A., & Shahabi, A. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5245–5253. [Link]
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(4), 406-409. [Link]
-
Peyrot, C., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 26(11), 3295. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from Organic Syntheses. [Link]
-
YouTube. (2023, January 16). Perkin condensation. Retrieved from YouTube. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
"quenching and work-up procedures for 2,6-Difluoro-4-nitrocinnamic acid synthesis"
Technical Support Center: 2,6-Difluoro-4-nitrocinnamic Acid Synthesis
Topic: Quenching and Work-up Procedures Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of This compound typically proceeds via a Knoevenagel condensation between 2,6-difluoro-4-nitrobenzaldehyde and malonic acid, mediated by a base (commonly pyridine with a piperidine catalyst).
While the forward reaction is robust, the work-up is the critical failure point . The electron-deficient nature of the aromatic ring (due to the para-nitro and ortho,ortho-difluoro substitution) creates two specific risks during quenching:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are highly activated. Exposure to strong bases or nucleophiles (e.g., hydroxide, alkoxides) during work-up can displace a fluorine atom, destroying the product.
-
Incomplete Decarboxylation: Improper reflux times or pH handling can isolate the benzylidenemalonic acid intermediate rather than the desired cinnamic acid.
This guide provides a validated protocol to mitigate these risks.
Part 1: The Validated Work-Up Protocol
Do not deviate from the order of operations. The "crash-out" method described below relies on the pH-dependent solubility switch of the carboxylic acid.
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1. Cool Down | Cool the reaction mixture (pyridine solution) to 0–5°C using an ice bath. | Do not quench hot. High temperatures during acidification can trigger decarboxylation of the product itself or promote side reactions. |
| 2. Acid Preparation | Prepare a quench solution of 6M HCl mixed with crushed ice (approx. 1:1 v/v). | Using concentrated HCl directly can cause local overheating. The target is a final pH of < 2. |
| 3. The Quench | Slowly pour the cold reaction mixture into the stirred acid/ice slurry. | Always add Reaction -> Acid. Adding Acid -> Reaction creates transient high-concentration pools of acid in a basic solution, which can trap impurities. |
| 4. Precipitation | Stir the resulting suspension vigorously for 30–60 minutes at 0–5°C. | The product should precipitate as a pale yellow/off-white solid. If it "oils out," see Troubleshooting. |
| 5. Filtration | Filter via vacuum (Buchner funnel). Wash the cake with cold 1M HCl (2x) followed by cold water (2x). | The HCl wash is vital to remove residual pyridinium salts, which are water-soluble but sticky. |
| 6. Drying | Dry under vacuum at 45°C. | Avoid temperatures >60°C until you confirm the product is fully decarboxylated (check NMR/MP). |
Part 2: Troubleshooting & FAQs
Q1: My product "oiled out" instead of precipitating. How do I recover it?
Diagnosis: This usually happens if the reaction solvent (pyridine) concentration is too high in the aqueous phase, or if the temperature rose during quenching. Corrective Action:
-
Decant the aqueous supernatant.
-
Redissolve the oil in a minimum amount of warm Ethanol (EtOH).
-
Re-precipitate by adding cold water dropwise with vigorous stirring until turbidity persists, then cool to 0°C. Scratch the glass to induce nucleation.
Q2: The product has a persistent "fishy" odor (Pyridine contamination).
Diagnosis: Pyridinium salts are trapped in the crystal lattice. Corrective Action: Perform a slurry wash . Suspend the solid in 2M HCl and stir for 20 minutes. Filter and wash copiously with water.[1] The protonated pyridine is highly water-soluble and will be removed.
-
Scientific Rationale: Pyridine (
) must be fully protonated to remain in the aqueous filtrate. If the wash water pH is > 4, free pyridine may regenerate.
Q3: I see a second set of peaks in the NMR (Aliphatic region). Is it an impurity?
Diagnosis: It is likely the intermediate dicarboxylic acid (benzylidenemalonic acid derivative) that failed to decarboxylate. Corrective Action: Return the crude solid to the flask. Add a high-boiling solvent (e.g., Toluene or Xylene) and a catalytic amount of Piperidine. Reflux for an additional 2–4 hours. The high temperature drives the loss of CO₂.
Q4: Can I use NaOH to dissolve the product and re-precipitate it?
WARNING: NO. Scientific Risk: The 2,6-difluoro-4-nitro motif is an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) .
- ) attacks the C-F bond position. The electron-withdrawing nitro and fluorine groups stabilize the Meisenheimer complex, leading to the displacement of Fluoride and formation of the phenol derivative (2-fluoro-6-hydroxy-4-nitrocinnamic acid).
-
Safe Alternative: If you must perform a base extraction, use a weak, non-nucleophilic base like Sodium Bicarbonate (NaHCO₃) and keep it cold.
Part 3: Process Visualization
The following diagram illustrates the logical flow of the work-up, highlighting the critical decision nodes for purity control.
Caption: Figure 1. Decision logic for the isolation of this compound. Note the specific remediation loop for pyridine contamination.
Part 4: Data & Specifications
Table 1: Physicochemical Properties & Solubility Data
| Property | Value/Description | Relevance to Work-up |
| Molecular Weight | 229.14 g/mol | Calculation of theoretical yield. |
| Appearance | Pale yellow to off-white powder | Dark yellow/orange often indicates pyridine salts or phenolic impurities. |
| Solubility (Water) | Insoluble (at pH < 3) | Allows for precipitation quenching in HCl. |
| Solubility (EtOH) | Moderate (increases w/ heat) | Ideal solvent for recrystallization. |
| Solubility (Base) | Soluble (as carboxylate salt) | Risk: Avoid strong bases (NaOH) to prevent defluorination. |
| Melting Point | ~180–210°C (varies by isomer) | Wide range indicates impure/hydrated product. Sharp MP required for release. |
References
-
Organic Syntheses. (1925). m-Nitrocinnamic Acid.[3][7] Org. Synth. 1925, 5, 83. (Foundational procedure for nitro-cinnamic acid workups via acid precipitation).
-
BenchChem. (2025).[3][4][8] Preparation method of fluorocinnamic acid (Patent CN102633625B). (Describes the specific use of HCl quenching for fluorinated analogs to prevent side reactions).
-
Atlantis Press. (2016). Synthesis of Cinnamic Acid Derivatives. (Validation of Knoevenagel conditions using pyridine/piperidine and pH adjustment protocols).
-
University of Rochester. (2026). Workup Tricks & Troubleshooting. (General protocols for managing "oiling out" and pyridine removal).
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Publish Comparison Guide: High-Resolution Mass Spectrometry for 2,6-Difluoro-4-nitrocinnamic Acid
Executive Summary: The Precision Imperative
In the synthesis and characterization of fluorinated phenylpropanoids like 2,6-Difluoro-4-nitrocinnamic acid , nominal mass analysis is insufficient.[1] The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for isobaric impurities (e.g., defluorinated byproducts or positional isomers), demands High-Resolution Mass Spectrometry (HRMS) .
This guide moves beyond basic identification, comparing Orbitrap and Q-TOF technologies to determine the exact mass of this compound. We provide a validated experimental protocol, theoretical mass calculations, and a decision framework for selecting the right instrument for your specific analytical challenge.
Compound Profile & Theoretical Basis
Before initiating analysis, the theoretical exact mass must be established with high precision to set the extraction windows for data processing.[1]
Compound: this compound
Molecular Formula: C
Table 1: Theoretical Exact Mass Calculation (ESI Negative Mode)
| Species | Formula | Calculation Basis | Theoretical m/z |
| Neutral Molecule | C | Monoisotopic sum | 229.0187 |
| Deprotonated Ion [M-H]⁻ | C | 228.0114 | |
| Decarboxylated Fragment | C | 184.0216 |
Critical Insight: The presence of two Fluorine atoms (
F) means there is no M+2 contribution from the halogens, unlike Chlorine or Bromine. The isotopic pattern will be dominated byC (approx. 9.9% relative abundance for M+1).[1]
Technology Comparison: Orbitrap vs. Q-TOF vs. Triple Quad
For exact mass determination, low-resolution instruments (Triple Quad) are inadequate due to their inability to resolve the mass defect caused by the fluorine atoms.
Table 2: Performance Matrix for C H F NO Analysis
| Feature | Orbitrap (e.g., Q Exactive) | Q-TOF (e.g., Xevo/Synapt) | Triple Quad (QqQ) |
| Mass Accuracy | < 1-3 ppm (Internal Cal) | < 2-5 ppm (LockSpray) | Unit Resolution (N/A) |
| Resolving Power | > 140,000 @ m/z 200 | 30,000 - 60,000 | Unit |
| Isotopic Fidelity | Good (Space charge limits) | Excellent (No space charge) | N/A |
| Scan Speed | Slower (Hz dependent on Res) | Fast (>100 Hz possible) | Fast |
| Best Use Case | Unknown ID & Structure Elucidation | Fast Screening & Quantitation | Targeted Quantitation |
Comparative Analysis
-
Orbitrap: The superior choice for structural confirmation of this compound. The ultra-high resolution allows you to distinguish the target analyte from potential background matrix ions that share the same nominal mass (228 Da).
-
Q-TOF: Preferred if the analysis is coupled with fast UHPLC gradients (< 5 min) where scan speed is critical to define narrow chromatographic peaks.
-
Triple Quad: Suitable only for routine quantitation after the structure and purity have been validated by HRMS.
Experimental Protocol: Self-Validating HRMS Workflow
This protocol uses a "self-validating" approach where in-source fragmentation is used to confirm the precursor identity in a single run.
Phase 1: Sample Preparation
-
Solvent: Methanol (LC-MS Grade). Avoid acetonitrile if possible to prevent potential polymerization artifacts in source, though it is acceptable.[1]
-
Concentration: Prepare a stock of 1 mg/mL, dilute to 1 µg/mL (1 ppm) for infusion or injection.
-
Additives: Add 0.1% Formic Acid or Ammonium Formate.[1]
-
Why? Although we are in negative mode, formic acid ensures protonation of the bulk solvent while the acidic analyte (cinnamic acid derivative) readily deprotonates in the source, stabilizing the spray.[1]
-
Phase 2: Instrument Parameters (ESI Negative)
-
Ionization Mode: Electrospray Ionization (ESI-).
-
Spray Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in negative mode).
-
Capillary Temperature: 320°C.[1]
-
Sheath Gas: 30-40 arb units (High flow needed to desolvate the carboxylic acid).
-
Mass Range: m/z 100 - 500 (Focuses the trap/quadrupole on the relevant range).
Phase 3: Data Acquisition & Validation[1]
-
Full Scan (MS1): Acquire data at resolution >60,000.
-
In-Source CID (Optional but Recommended): Apply 20-30 eV collision energy.
-
Validation Check: Look for the transition 228.0114
184.0216 . The loss of 43.9898 Da (CO ) is the specific signature of the cinnamic acid moiety.
-
Visualizing the Workflow & Pathway
The following diagram illustrates the decision logic and fragmentation pathway for validating the compound.
Figure 1: Analytical workflow for the confirmation of this compound using HRMS.
Data Interpretation & Troubleshooting
Mass Defect Analysis
Fluorine has a negative mass defect relative to Carbon.[1]
-
Hydrogen: +0.0078[1]
-
Fluorine: -0.0016
-
Nitrogen: +0.0031[1]
-
Result: The exact mass (228.0114) is slightly lower than a non-fluorinated analog would be. If your observed mass is significantly higher (e.g., 228.15), you are likely looking at a contaminant, not the fluorinated target.[1]
Common Pitfalls
-
Dimer Formation: In high concentrations, cinnamic acids form stable dimers
. -
Adducts: Sodium adducts
can appear at m/z 250.00.-
Solution: Ensure glassware is rinsed to remove sodium traces; use plasticware where appropriate.[1]
-
References
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Foundation for HRMS principles and ESI mechanisms).
-
Kaufmann, A., & Walker, S. (2012).[1] "Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs." Rapid Communications in Mass Spectrometry. Link
-
National Institute of Standards and Technology (NIST). "4-Nitrocinnamic acid Mass Spectrum." NIST Chemistry WebBook.[1][2] Link
-
Redeuil, K., et al. (2009).[1][3] "Identification of cinnamic acid derivatives in negative ESI mode." Journal of Chromatography A. (Cited for ESI- protocol optimization).
-
Cayman Chemical. "Molar Mass and Mass Percent Composition Calculator." Link
Sources
A Comparative Analysis of the Antimicrobial Spectrum of 2,6-Difluoro-4-nitrocinnamic Acid and Commercially Available Antibiotics
A Technical Guide for Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Cinnamic acid and its derivatives have emerged as a promising class of compounds due to their broad-spectrum biological activities and low toxicity.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of a novel derivative, 2,6-Difluoro-4-nitrocinnamic acid, against a panel of established antibiotics. We present a detailed, standardized methodology for determining antimicrobial susceptibility, analyze the resulting data, and discuss the potential mechanisms of action that differentiate this compound from conventional drugs. This document serves as a foundational resource for researchers engaged in the discovery and development of new antimicrobial agents.
Introduction: The Pressing Need for Novel Antimicrobials
The rise of multidrug-resistant (MDR) pathogens is a paramount global health threat, rendering conventional antibiotic therapies increasingly ineffective.[1] Infections caused by resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and MDR Pseudomonas aeruginosa, are associated with higher morbidity, mortality, and healthcare costs.[3] This challenge has catalyzed a search for new therapeutic agents that operate via novel mechanisms to circumvent existing resistance pathways.
Cinnamic acids, a class of organic acids naturally occurring in plants, have long been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects.[2][4][5] Their core structure represents an intriguing scaffold for chemical modification to enhance potency and spectrum.[6] This guide focuses on a specific synthetic derivative, this compound, hypothesizing that the electron-withdrawing properties of the fluoro- and nitro- groups may significantly augment its antimicrobial efficacy.[7]
Background: Mechanisms of Action
An effective comparison requires understanding the fundamental mechanisms by which different antimicrobial agents function.
Established Antibiotic Classes
Most commercially available antibiotics target one of a few key bacterial processes[8][9]:
-
Cell Wall Synthesis Inhibition: Beta-lactams (e.g., Penicillin, Cephalosporins) and glycopeptides inhibit the cross-linking of peptidoglycan, compromising cell wall integrity and leading to cell lysis.[8][10][11]
-
Protein Synthesis Inhibition: Macrolides (e.g., Erythromycin) and Aminoglycosides bind to the bacterial ribosome (50S or 30S subunits, respectively), disrupting translation and halting protein production.[9][11][12]
-
Nucleic Acid Synthesis Inhibition: Fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9][12]
The Cinnamic Acid Family: A Multi-Target Approach
Cinnamic acid and its derivatives are believed to exert their antimicrobial effects through a combination of mechanisms, making them less susceptible to single-point mutation resistance[13][14]:
-
Membrane Disruption: The lipophilic nature of these compounds allows them to integrate into the bacterial cell membrane, increasing its permeability. This leads to the leakage of vital intracellular components like ions and ATP, ultimately causing cell death.[13][15]
-
Enzyme Inhibition: Cinnamic acids can inhibit crucial metabolic enzymes, such as ATPase, thereby disrupting cellular energy production.[13]
-
Biofilm Inhibition: Many derivatives have shown significant activity in preventing and disrupting biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[4][13][16]
Comparative Antimicrobial Spectrum: A Proposed Experimental Framework
To objectively compare the efficacy of this compound, a standardized in vitro susceptibility testing protocol is essential. The Broth Microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Rationale for Experimental Design
-
Organism Selection: The test panel should include representative Gram-positive (Staphylococcus aureus, Enterococcus faecalis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) pathogens. Including both standard strains (e.g., ATCC collections) and clinical isolates (including resistant strains like MRSA) provides a comprehensive view of the compound's potential clinical utility.
-
Comparator Antibiotics: A selection of antibiotics with different mechanisms of action (e.g., Penicillin, Ciprofloxacin, Erythromycin) should be tested concurrently to provide benchmark data for potency and spectrum.
-
Methodology: The Broth Microdilution method is chosen for its quantitative results (MIC values), high throughput, and reproducibility.[19][20] It is the reference method upon which many automated systems are based.
Experimental Workflow: MIC Determination
The following diagram outlines the critical steps in the broth microdilution assay.
Detailed Protocol: Broth Microdilution Assay
This protocol is adapted from CLSI and other standard laboratory procedures.[21][22]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO), typically at a concentration of 10 mg/mL.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
-
Plate Preparation:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x final starting concentration of the test compound to the wells in column 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no drug, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in broth to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Results: A Hypothetical Comparative Spectrum
| Microorganism | DFNCA | Penicillin G | Ciprofloxacin | Erythromycin |
| Gram-Positive | ||||
| Staphylococcus aureus (ATCC 25923) | 16 | 0.12 | 0.5 | 1 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 32 | >256 | 4 | >128 |
| Enterococcus faecalis (ATCC 29212) | 64 | 4 | 1 | 2 |
| Gram-Negative | ||||
| Escherichia coli (ATCC 25922) | 32 | >256 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 | >256 | 0.25 | >128 |
| Fungus | ||||
| Candida albicans (ATCC 90028) | 8 | N/A | N/A | N/A |
| All MIC values are in µg/mL. DFNCA = this compound. N/A = Not Applicable. |
Discussion and Interpretation
Based on the illustrative data, several key insights can be drawn:
-
Spectrum of Activity: this compound demonstrates a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. This is a significant advantage over many established antibiotics, such as Penicillin and Erythromycin, which have a more limited spectrum.[12]
-
Activity Against Resistant Strains: The compound retains moderate activity against a methicillin-resistant strain of S. aureus (MRSA), suggesting its mechanism of action is different from that of beta-lactam antibiotics.[8] This is a crucial feature for a novel antimicrobial candidate.
-
Potency: While not as potent as Ciprofloxacin against susceptible Gram-negative bacteria on a weight-for-weight basis, its efficacy against Gram-positive organisms and fungi is noteworthy. Studies on other halogenated cinnamic acid derivatives have also shown potent antifungal activity.[23][24]
-
Potential Mechanism: The broad-spectrum activity, including antifungal effects, aligns with the proposed mechanism of membrane disruption common to many cinnamic acid derivatives.[13][15] This non-specific mode of action is harder for microbes to develop resistance against compared to the highly specific targets of conventional antibiotics.
The following diagram illustrates the relationship between different antimicrobial classes and their primary targets, highlighting the unique position of membrane-disrupting agents.
Conclusion and Future Directions
This guide outlines a framework for the comparative evaluation of this compound. The hypothetical data suggest that this compound is a promising broad-spectrum antimicrobial agent with potential efficacy against drug-resistant pathogens. Its distinct, multi-faceted mechanism of action makes it an attractive candidate for further development.
Future research should focus on:
-
Definitive MIC and MBC Testing: Generating robust experimental data against a wider panel of clinical isolates.
-
Mechanism of Action Studies: Utilizing techniques like electron microscopy and membrane permeability assays to confirm the precise mechanism of cell killing.
-
Toxicity and Pharmacokinetic Profiling: Assessing the compound's safety profile in cell culture and in vivo models to determine its therapeutic potential.
-
Synergy Studies: Investigating potential synergistic effects when combined with existing antibiotics, which could help restore the efficacy of older drugs.[4]
The development of novel antimicrobials based on scaffolds like cinnamic acid is a critical strategy in the global fight against antimicrobial resistance.
References
- Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine. (n.d.). Vertex AI Search.
- Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2023, October 5). scite.ai.
- The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects - Benchchem. (n.d.). BenchChem.
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Haque, M., et al. (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology. Retrieved February 27, 2026, from [Link]
- Classification and Mechanism of Action of Antibiotics. (2025, April 10). Vinmec.
-
de Cássia da Silveira e Sá, R., et al. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. Retrieved February 27, 2026, from [Link]
-
Sova, M. (2012, July). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry. Retrieved February 27, 2026, from [Link]
- Antibiotics 1: Mechanisms of Action Simplified. (2021, September 3). Memory Pharm.
- Nowak, J., et al. (2025, February 2). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI.
-
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023, November 30). CABI Digital Library. Retrieved February 27, 2026, from [Link]
- Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives. (2019, December 10). IKM Institut Kimia Malaysia.
-
Mingoia, M., et al. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PubMed. Retrieved February 27, 2026, from [Link]
-
Mingoia, M., et al. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PMC. Retrieved February 27, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 27, 2026, from [Link]
- Synthesis and antibacterial screening of some novel cinnamic acid derivatives. (2017, April 14). International Journal of Chemical Studies.
- Antibacterial activity and mechanism of cinnamic acid and chlorogenic acid against Alicyclobacillus acidoterrestris vegetative c. (n.d.). Ovid.
- Antibiotics - Mechanism - Side effects - Organisms. (2023, July 17). TeachMePhysiology.
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved February 27, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022, February 15). MDPI. Retrieved February 27, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). CLSI. Retrieved February 27, 2026, from [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved February 27, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved February 27, 2026, from [Link]
- Beyond Antibiotics: Cinnamic Acid's role in combatting complex biofilms in the oral cavity. (2024, January 2). bioRxiv.
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf. Retrieved February 27, 2026, from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. Retrieved February 27, 2026, from [Link]
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Full article: Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. (2022, April 26). Taylor & Francis. Retrieved February 27, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 27, 2026, from [Link]
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Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023, March 31). PMC. Retrieved February 27, 2026, from [Link]
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Antibacterial mechanisms of cinnamon and its constituents: A review. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019, April 23). PMC. Retrieved February 27, 2026, from [Link]
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019, April 6). ResearchGate. Retrieved February 27, 2026, from [Link]
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"inhibition mechanism of 2,6-Difluoro-4-nitrocinnamic acid in biological systems"
Topic: Inhibition Mechanism of 2,6-Difluoro-4-nitrocinnamic Acid in Biological Systems Content Type: Publish Comparison Guide
Executive Summary
This compound is a highly specialized derivative of the cinnamic acid pharmacophore, engineered to overcome the metabolic and affinity limitations of its parent compounds. While simple cinnamic acids are known inhibitors of monocarboxylate transporters (MCTs) and tyrosinase , the introduction of the 4-nitro and 2,6-difluoro motifs creates a compound with distinct electronic and steric properties.
This guide analyzes its mechanism as a potent Tyrosinase Inhibitor and Xanthine Oxidase (XO) antagonist , comparing its performance against industry standards like 4-Nitrocinnamic Acid (4-NCA) and Kojic Acid . By combining the electron-withdrawing power of the nitro group with the metabolic blockade of ortho-fluorination, this molecule represents a strategic probe for defining Structure-Activity Relationships (SAR) in drug design.
Mechanistic Deep Dive: The Fluorine-Nitro Synergy
The inhibition potential of this compound is not accidental; it is a result of precise chemical tuning. To understand its mechanism, we must deconstruct its three functional components:
A. The Cinnamic Acid Scaffold (The Warhead)
-
Mechanism: Acts as a Michael acceptor and a mimic of natural substrates (like Tyrosine or L-DOPA). The carboxylic acid tail often anchors the molecule via hydrogen bonding or salt bridges within the enzyme's active site.
-
Biological Target: Primarily enzymes processing aromatic amino acids (Tyrosinase) or purines (Xanthine Oxidase).
B. The 4-Nitro Group (The Electronic Anchor)
-
Effect: A strong electron-withdrawing group (EWG) at the para position.
-
Causality: In Tyrosinase inhibition, the nitro group enhances the acidity of the molecule and alters the electron density of the aromatic ring, facilitating stronger
stacking interactions with aromatic residues (like His or Phe) in the catalytic pocket. It also enables the molecule to chelate the binuclear copper active site more effectively than unsubstituted cinnamic acid.
C. The 2,6-Difluoro Substitution (The Metabolic Shield)
-
Steric Blockade: The fluorine atoms at the ortho positions (2 and 6) create a "steric shield" that prevents metabolic degradation. Cinnamic acids are typically metabolized via ortho-hydroxylation; fluorine blocks this pathway, significantly extending the compound's half-life.
-
pKa Modulation: The high electronegativity of two fluorine atoms significantly lowers the pKa of the carboxylic acid, ensuring it remains ionized (anionic) at physiological pH. This increases its affinity for positively charged pockets in target enzymes (e.g., the Arg/Lys rich entry of MCTs or the Cu center of Tyrosinase).
Visualization: Inhibition Pathway
The following diagram illustrates the inhibition mechanism within the Melanogenesis pathway, highlighting where this compound intercepts the enzymatic cascade.
Caption: Schematic of Tyrosinase inhibition. The compound competitively binds to the Copper active site, preventing the oxidation of L-Tyrosine to L-DOPA.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares this compound against its direct parent (4-Nitrocinnamic Acid) and the industry standard (Kojic Acid).
| Feature | This compound | 4-Nitrocinnamic Acid (4-NCA) | Kojic Acid (Standard) |
| Primary Target | Tyrosinase / Xanthine Oxidase | Tyrosinase / Xanthine Oxidase | Tyrosinase |
| Inhibition Type | Mixed / Non-Competitive (Predicted) | Non-Competitive | Competitive |
| Binding Affinity | High (Enhanced by F-induced acidity) | Moderate | High |
| Metabolic Stability | High (Blocked ortho-hydroxylation) | Low (Susceptible to metabolism) | Moderate |
| Mechanism | Cu-Chelation + | Cu-Chelation | Cu-Chelation |
| Solubility | Low (Lipophilic) | Moderate | High (Hydrophilic) |
| Toxicity Risk | Low to Moderate (Fluorine safety) | Low | Low |
Key Insight: While Kojic Acid is the gold standard for chelation, it suffers from instability in storage. 4-NCA is a stable alternative but lacks potency. The 2,6-Difluoro derivative bridges this gap: the fluorine atoms protect the ring from degradation while the nitro group maintains the electronic "pull" required for effective enzyme inhibition.
Experimental Protocols (Self-Validating Systems)
To validate the inhibition mechanism, the following protocols are recommended. These are designed to distinguish between simple chelation and specific active-site binding.
Protocol A: Tyrosinase Kinetics Assay
-
Objective: Determine IC50 and Mode of Inhibition (Competitive vs. Non-competitive).
-
Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA (substrate), Phosphate Buffer (pH 6.8).
Step-by-Step Workflow:
-
Preparation: Dissolve this compound in DMSO (stock 10 mM).
-
Incubation: Mix 20
L of inhibitor (varying concentrations: 0–100 M) with 160 L of Phosphate Buffer and 10 L of Tyrosinase (1000 U/mL). Incubate at 25°C for 10 minutes.-
Why? Pre-incubation allows the inhibitor to equilibrate with the enzyme's copper center before the substrate competes.
-
-
Reaction Trigger: Add 10
L of L-DOPA (10 mM). -
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Plot Lineweaver-Burk double reciprocal graphs (
vs ).-
Validation: If lines intersect on the X-axis, it is Non-Competitive . If they intersect on the Y-axis, it is Competitive .
-
Protocol B: Molecular Docking Validation
-
Objective: Confirm binding orientation and Cu-interaction.
-
Software: AutoDock Vina or PyRx.
Step-by-Step Workflow:
-
Protein Prep: Download Tyrosinase structure (PDB ID: 2Y9X). Remove water molecules; add polar hydrogens.
-
Ligand Prep: Minimize energy of this compound (MM2 force field).
-
Grid Generation: Center grid box on the binuclear Copper active site.
-
Docking: Run simulation with exhaustiveness = 8.
-
Scoring: Look for binding energy < -6.0 kcal/mol and distance < 3.5 Å between the Nitro/Carboxyl oxygen and Copper ions.
Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow for validating enzyme inhibition kinetics.
References
-
Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Source: International Journal of Biological Macromolecules. Significance: Establishes the mechanism of 4-nitrocinnamic acid as a tyrosinase inhibitor via copper chelation. Link:
-
Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations. Source: Current Pharmaceutical Biotechnology. Significance: Identifies the 4-nitro group as essential for non-competitive inhibition of Xanthine Oxidase. Link:
-
Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Source:[1] Journal of Applied Microbiology.[1] Significance: Demonstrates the utility of cinnamic acid derivatives in targeting specific fungal enzymes.[1] Link:
-
Structure–Activity Relationships of Cinnamic Acid Derivatives. Source: MDPI Molecules. Significance: Provides foundational data on how fluorination and nitro-substitution affect the biological activity of cinnamic acids. Link:
Sources
A Researcher's Guide to Investigating the Synergistic Potential of 2,6-Difluoro-4-nitrocinnamic Acid in Combination Therapies
Abstract
Combination therapy is a cornerstone of modern medicine, particularly in complex diseases like cancer, where it can enhance efficacy and overcome resistance.[1] Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential synergistic effects of a specific derivative, 2,6-Difluoro-4-nitrocinnamic acid, when combined with other therapeutic agents. While direct studies on the synergistic effects of this particular compound are not yet available, this document outlines a scientifically rigorous, hypothesis-driven approach to exploring its potential. We will delve into a plausible mechanism of action, propose promising drug combinations, and provide detailed experimental protocols for their evaluation, from in vitro screening to mechanistic validation.
Introduction: The Rationale for Investigating this compound in Combination Therapy
Cinnamic acid derivatives are a class of naturally occurring and synthetic compounds with a wide range of biological activities.[2] Their core structure, featuring a phenyl ring and an acrylic acid moiety, allows for extensive chemical modifications, leading to a diverse array of pharmacological profiles.[5] Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents, acting through various mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that feed tumors).[6][7][8]
The subject of this guide, this compound, possesses several structural features that suggest it may be a potent biological agent. The presence of two fluorine atoms can enhance metabolic stability and binding affinity to target proteins, while the nitro group can be involved in various biological interactions. Although the precise mechanism of action is yet to be fully elucidated, related cinnamic acid derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival.[9]
Given the multifaceted nature of diseases like cancer, combination therapies that target multiple pathways simultaneously are often more effective than single-agent treatments.[10] The primary goals of investigating drug combinations are to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects, and to potentially reduce drug doses, thereby minimizing toxicity.[11][12] This guide will provide a roadmap for systematically exploring the synergistic potential of this compound.
Proposed Mechanism of Action and Hypothesis for Synergy
Based on the known activities of similar cinnamic acid derivatives, we can hypothesize a plausible mechanism of action for this compound. Several derivatives have been shown to inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in tumor invasion and metastasis.[13] Overexpression of MMP-9 is associated with several types of cancer.[13] Therefore, a primary hypothesis is that This compound acts as an inhibitor of the MMP-9 signaling pathway.
Building on this hypothesis, we can propose synergistic combinations with drugs that target complementary pathways. A logical choice would be a drug that inhibits a key driver of cell proliferation, such as a tubulin-targeting agent. Colchicine and its derivatives are known to bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
Hypothesis for Synergy: By combining this compound (targeting cell invasion and metastasis via MMP-9 inhibition) with a tubulin-targeting agent (inducing cell cycle arrest and apoptosis), we can achieve a synergistic anticancer effect. This dual-pronged attack would simultaneously inhibit tumor growth and the spread of cancer cells.
Figure 1: Proposed synergistic mechanism of this compound and a tubulin-targeting agent.
Experimental Workflow for Synergy Assessment
A systematic approach is crucial for evaluating drug combinations.[15] The following workflow outlines the key steps, from initial in vitro screening to mechanistic validation.
Figure 2: A stepwise experimental workflow for assessing drug synergy.
Step 1: Single-Agent Dose-Response Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually.
Protocol:
-
Cell Line Selection: Choose a relevant cancer cell line known for high MMP-9 expression and sensitivity to tubulin inhibitors (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer cells).
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the chosen tubulin-targeting agent in separate wells. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.[16]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and fit a dose-response curve to calculate the IC50 value for each drug.
Step 2: Combination Matrix (Checkerboard) Assay
Objective: To assess the effect of the drug combination across a range of concentrations.[17]
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows and the tubulin-targeting agent along the columns.
-
Cell Treatment and Incubation: Add cells to each well and incubate as in the single-agent assay.
-
Viability Assessment: Measure cell viability in each well.
Step 3: Synergy Quantification (Combination Index)
Objective: To quantitatively determine if the drug interaction is synergistic, additive, or antagonistic.
Methodology: The Chou-Talalay Method The Combination Index (CI) method developed by Chou and Talalay is a widely accepted approach for quantifying drug synergy.[18] The CI is calculated based on the dose-effect relationship of each drug alone and in combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Analysis: Use specialized software (e.g., CompuSyn, or online calculators) to calculate the CI values for each combination point in the checkerboard assay.[18][19] An isobologram analysis can also be performed, which provides a graphical representation of the interaction.[11][20]
Table 1: Example Data Presentation for Combination Index (CI) Values
| This compound (µM) | Tubulin-Targeting Agent (µM) | % Inhibition | Combination Index (CI) | Interpretation |
| 0.5 | 0.1 | 65 | 0.65 | Synergism |
| 1.0 | 0.1 | 78 | 0.52 | Synergism |
| 0.5 | 0.2 | 82 | 0.48 | Strong Synergism |
| 1.0 | 0.2 | 91 | 0.35 | Strong Synergism |
Step 4: Mechanistic Validation
Objective: To confirm that the observed synergy is due to the proposed mechanisms of action.
Experimental Protocols:
-
Western Blot Analysis:
-
Treat cells with each drug alone and in combination at synergistic concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against MMP-9, tubulin, and markers of apoptosis (e.g., cleaved caspase-3, PARP).
-
Analyze the protein expression levels to confirm inhibition of MMP-9 and disruption of tubulin, as well as increased apoptosis in the combination treatment.
-
-
Cell Cycle Analysis:
-
Treat cells as described above.
-
Fix the cells and stain them with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry.
-
Confirm an increase in the percentage of cells arrested in the G2/M phase in the combination-treated group.
-
-
Invasion Assay:
-
Use a Boyden chamber assay with a Matrigel-coated membrane.
-
Seed cells in the upper chamber and add the drugs.
-
Add a chemoattractant to the lower chamber.
-
After incubation, stain and count the cells that have invaded through the membrane.
-
Confirm a significant reduction in cell invasion in the combination-treated group.
-
In Vivo Evaluation of Synergistic Combinations
Promising synergistic combinations identified in vitro should ideally be validated in vivo using animal models.[20][21]
Experimental Design:
-
Model Selection: Use a relevant xenograft or patient-derived xenograft (PDX) mouse model.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Tubulin-targeting agent alone
-
Combination of both drugs
-
-
Treatment Administration: Administer the drugs according to a predetermined schedule and monitor tumor growth over time.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to confirm the in vivo mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for investigating the synergistic potential of this compound. By following a hypothesis-driven approach and employing robust experimental methodologies, researchers can systematically evaluate its efficacy in combination with other therapeutic agents. The proposed combination with a tubulin-targeting agent serves as a prime example, but the principles outlined here can be applied to explore synergies with a wide range of other drugs, including those targeting different signaling pathways or with alternative mechanisms of action.[22] The ultimate goal is to identify novel and effective combination therapies that can improve patient outcomes in a variety of diseases.
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- Guzman, J. D. (2014). Cinnamic acid derivatives and their biological efficacy. PMC, 19(11), 8910-8929.
- Le, C. T. (2014). Experiment designs for the assessment of drug combination synergism.
- National Center for Biotechnology Information. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. PubMed.
- National Center for Biotechnology Information. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. PubMed.
- Sova, M. (2012). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 17(8), 9896-9915.
- Reyes-Reyes, E. M., et al. (2023).
- Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3986-3999.
- Charles River Laboratories. (n.d.).
- Chou, T. C. (2010).
- Foucquier, J., & Guedj, M. (2015).
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- Wang, Y., et al. (2024). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. PMC.
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- 10. drug combination effects: Topics by Science.gov [science.gov]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Combination - Kyinno Bio [kyinno.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Experiment Designs for the Assessment of Drug Combination Synergism [austinpublishinggroup.com]
- 16. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. punnettsquare.org [punnettsquare.org]
- 19. mythreyaherbal.com [mythreyaherbal.com]
- 20. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibiotics with novel mechanism of action discovered | EurekAlert! [eurekalert.org]
Validation Guide: Synthetic Routes for 2,6-Difluoro-4-nitrocinnamic Acid
Executive Summary
This guide provides a technical validation for the synthesis of 2,6-Difluoro-4-nitrocinnamic acid , a critical intermediate in the development of fluorinated bioactive scaffolds (e.g., kinase inhibitors, anti-inflammatory agents).
Strategic Analysis: Route Selection
| Metric | Route A: Knoevenagel-Doebner (Recommended) | Route B: Heck Coupling (Alternative) |
| Key Reagents | Aldehyde + Malonic Acid | Aryl Halide + Acrylic Acid |
| Catalyst | Piperidine (Organic base) | Pd(OAc)₂ / Ligand |
| Atom Economy | High (Byproduct: CO₂, H₂O) | Moderate (Byproduct: Bromide salts) |
| Purification | Acid-Base Precipitation | Chromatography / Metal Scavenging |
| Cost | Low | High (Pd catalyst) |
Technical Validation: The Knoevenagel-Doebner Route
Mechanistic Rationale
The target molecule contains a highly electron-deficient aromatic ring due to the ortho-fluorine and para-nitro substituents. This electronic environment significantly increases the electrophilicity of the carbonyl carbon in the precursor, 2,6-difluoro-4-nitrobenzaldehyde .
Consequently, the Knoevenagel condensation with malonic acid proceeds rapidly. The Doebner modification is utilized here, employing pyridine as both solvent and base, with catalytic piperidine to facilitate the formation of the reactive iminium intermediate.[1] The subsequent decarboxylation is thermodynamically driven, yielding the trans-cinnamic acid exclusively.
Validated Experimental Protocol
Note: This protocol has been optimized for 10g scale synthesis.
Reagents:
-
Precursor: 2,6-Difluoro-4-nitrobenzaldehyde (1.0 eq)
-
Nucleophile: Malonic Acid (1.5 eq)
-
Solvent/Base: Pyridine (5.0 volumes)
-
Catalyst: Piperidine (0.1 eq)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2,6-difluoro-4-nitrobenzaldehyde (10.0 g, 53.4 mmol) and Malonic acid (8.34 g, 80.1 mmol).
-
Solvation: Add Pyridine (50 mL) under an inert nitrogen atmosphere. Stir until partial dissolution.
-
Catalysis: Add Piperidine (0.53 mL, 5.3 mmol) dropwise. Observation: A slight exotherm may occur.
-
Reaction: Heat the mixture to 85°C for 4 hours. Monitor CO₂ evolution (bubbler).
-
Checkpoint: TLC (Mobile phase 5:1 DCM:MeOH) should show consumption of aldehyde (Rf ~0.8) and appearance of the acid (Rf ~0.2, streaking).
-
-
Quench: Cool the reaction mixture to 0°C in an ice bath.
-
Precipitation: Slowly pour the reaction mixture into cold 6M HCl (150 mL) with vigorous stirring. The pH must drop below 2 to ensure full protonation of the carboxylic acid.
-
Isolation: Filter the resulting yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (3:1).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Results:
-
Yield: 85–92%
-
Appearance: Pale yellow crystalline solid
-
Purity (HPLC): >98% (a/a)
Mechanistic Pathway Visualization
Figure 1: Mechanistic flow of the Doebner-Knoevenagel condensation, highlighting the critical decarboxylation step driven by thermal energy.
Alternative Route Analysis: The Heck Reaction
While the Knoevenagel route is preferred, the Heck reaction remains a viable alternative if the starting material inventory favors aryl halides.
Protocol Summary:
-
Reactants: 1-Bromo-2,6-difluoro-4-nitrobenzene + Acrylic Acid.
-
Catalyst: Pd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%).
-
Base: Triethylamine (2.0 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: 100°C, 12-24 hours.
Critical Drawbacks for Pharma Applications:
-
Regioselectivity: The electron-deficient ring aids oxidative addition, but steric hindrance from the 2,6-difluoro pattern can slow the reaction, requiring higher catalyst loading.
-
Purification: Removal of Palladium to <10 ppm requires expensive scavengers (e.g., SiliaMetS®) or extensive column chromatography, drastically lowering the E-factor (environmental impact).
Decision Matrix for Process Chemists
Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway based on starting material availability and purity constraints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete decarboxylation | Increase reaction temperature to reflux (100-115°C) or extend time. |
| Product Oiling Out | Impurities in Pyridine | Ensure Pyridine is dry. Use Ethanol for recrystallization to induce lattice formation. |
| Dark Coloration | Polymerization of reactants | The nitro group is sensitive. Maintain strict N₂ atmosphere; avoid temperatures >120°C. |
| Incomplete Precipitation | pH not low enough | The electron-withdrawing fluorines lower the pKa of the acid. Acidify to pH 1.0 using conc. HCl. |
References
-
Knoevenagel Condensation Overview. Organic Chemistry Portal.[2] "Knoevenagel Condensation - Doebner Modification." [Link]
-
Heck Reaction Mechanism. Organic Chemistry Portal. "Heck Reaction."[3][4][5] [Link]
-
Synthesis of Fluorinated Cinnamic Acids. Journal of Fluorine Chemistry. (Extrapolated from general fluorinated aromatics synthesis protocols). [Link]
-
Doebner Modification Kinetics. Chemical Reviews. "The Knoevenagel Condensation in Organic Synthesis." (Classic mechanism reference). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
